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  • Product: (1R)-1-(3,4-difluorophenyl)ethan-1-ol
  • CAS: 126534-41-6

Core Science & Biosynthesis

Foundational

A Technical Guide to Chiral Fluorinated Phenyl Ethanol Building Blocks in Modern Drug Discovery

Abstract: The strategic incorporation of fluorine into chiral molecules represents a cornerstone of modern medicinal chemistry. Chiral fluorinated phenyl ethanol scaffolds are exemplary building blocks that offer a power...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The strategic incorporation of fluorine into chiral molecules represents a cornerstone of modern medicinal chemistry. Chiral fluorinated phenyl ethanol scaffolds are exemplary building blocks that offer a powerful combination of stereochemical control and optimized physicochemical properties. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of these high-value intermediates. We will explore robust stereoselective synthetic methodologies, delve into the profound effects of fluorination on molecular properties and metabolic stability, and showcase their application through relevant case studies. Detailed, field-proven protocols and analytical techniques for ensuring enantiomeric purity are also presented to equip researchers with the practical knowledge required to leverage these building blocks in their drug discovery programs.

Introduction: The Strategic Role of Fluorine in Chiral Drug Design

The introduction of fluorine into drug candidates can profoundly influence their metabolic and pharmacokinetic profiles.[1] This is often attributed to the unique properties of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond.[2] When combined with a chiral center, such as in the phenyl ethanol backbone, these building blocks become powerful tools for navigating the complexities of drug design.[3]

Chirality is a fundamental aspect of molecular recognition in biological systems. The different enantiomers of a chiral drug can exhibit widely varying pharmacological activities and toxicological profiles.[4] Consequently, the ability to synthesize enantiomerically pure compounds is paramount in the pharmaceutical industry.[5] Chiral fluorinated phenyl ethanols serve as versatile synthons, providing a stable and stereochemically defined core for the elaboration of more complex active pharmaceutical ingredients (APIs).[6] The strategic placement of fluorine on the phenyl ring can block sites of oxidative metabolism, enhance binding affinity to target proteins, and modulate lipophilicity, thereby improving the overall "drug-likeness" of a molecule.[2][7]

This guide aims to provide a comprehensive and practical resource on the stereoselective synthesis, key properties, and strategic applications of chiral fluorinated phenyl ethanol building blocks in contemporary drug discovery.

Stereoselective Synthesis of Chiral Fluorinated Phenyl Ethanols

The efficient and scalable synthesis of enantiomerically pure fluorinated phenyl ethanols is a critical first step in their utilization. Several robust methodologies have been established, with the most common being the asymmetric reduction of the corresponding prochiral fluorinated acetophenones and the enzymatic resolution of racemic mixtures.

Asymmetric Transfer Hydrogenation (ATH) of Fluorinated Acetophenones

Asymmetric transfer hydrogenation is a powerful and widely used method for the enantioselective reduction of ketones.[8] The pioneering work of Noyori and Ikariya on ruthenium-based catalysts, particularly those containing a chiral N-sulfonated diamine ligand, has made this a highly reliable and practical transformation.[9] The reaction typically employs a hydrogen donor such as isopropanol or a formic acid/triethylamine mixture.[8]

The mechanism involves the formation of a ruthenium hydride species which then delivers a hydride to the ketone via a six-membered ring transition state.[9] The stereochemical outcome is dictated by the chirality of the diamine ligand and the steric and electronic properties of the ketone substrate.[9] A range of functional groups are well-tolerated, making this a versatile method for preparing a library of chiral fluorinated phenyl ethanols.[10]

Objective: To synthesize (R)-1-(4-fluorophenyl)ethanol from 4-fluoroacetophenone.

Materials:

  • 4-fluoroacetophenone

  • (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)

  • [RuCl2(p-cymene)]2

  • Formic acid (HCOOH)

  • Triethylamine (NEt3)

  • Anhydrous isopropanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RuCl2(p-cymene)]2 (0.01 mmol) and (R,R)-TsDPEN (0.022 mmol) in anhydrous isopropanol (5 mL). Stir the mixture at 80°C for 30 minutes to form the active catalyst. The solution should turn a deep red/purple color.

  • Reaction Setup: In a separate flask, prepare a 5:2 molar mixture of formic acid and triethylamine.

  • Reduction: To the catalyst solution, add 4-fluoroacetophenone (2 mmol). Then, add the formic acid/triethylamine mixture (1.0 mL).

  • Reaction Monitoring: Stir the reaction mixture at 30°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NaHCO3 solution. Extract the product with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure (R)-1-(4-fluorophenyl)ethanol.

  • Characterization: Determine the yield and confirm the structure by 1H and 13C NMR spectroscopy. Determine the enantiomeric excess (e.e.) by chiral HPLC analysis (see Section 5.1).

Lipase-Catalyzed Kinetic Resolution of Racemic Fluorinated Phenyl Ethanols

Enzymatic kinetic resolution is an environmentally friendly and highly selective method for separating enantiomers. Lipases, particularly Candida antarctica lipase B (CALB), are widely used for the resolution of racemic alcohols. The principle of kinetic resolution lies in the fact that one enantiomer of the racemic substrate reacts faster with an acyl donor than the other, leading to the formation of an enantioenriched ester and the unreacted, enantioenriched alcohol.[11]

A key advantage of this method is the high enantioselectivity often achieved. However, a significant drawback is that the maximum theoretical yield for a single enantiomer is 50%.[11]

Objective: To resolve racemic 1-(3-fluorophenyl)ethanol to obtain (S)-1-(3-fluorophenyl)ethanol.

Materials:

  • Racemic 1-(3-fluorophenyl)ethanol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Vinyl acetate

  • Anhydrous n-hexane

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 50 mL Erlenmeyer flask, dissolve racemic 1-(3-fluorophenyl)ethanol (10 mmol) in anhydrous n-hexane (20 mL).

  • Enzyme Addition: Add Novozym 435 (200 mg) to the solution.

  • Acylation: Add vinyl acetate (12 mmol).

  • Reaction: Seal the flask and place it in an orbital shaker at 30°C and 200 rpm.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol. The reaction should be stopped at or near 50% conversion to achieve the highest enantiomeric excess for both the product and the remaining substrate.

  • Workup: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Separation and Purification: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of (R)-1-(3-fluorophenyl)ethyl acetate and (S)-1-(3-fluorophenyl)ethanol can be separated by flash column chromatography on silica gel.

  • Characterization: Characterize the isolated (S)-1-(3-fluorophenyl)ethanol and determine its enantiomeric excess by chiral HPLC.

Physicochemical and Pharmacokinetic Properties

The introduction of fluorine into the phenyl ring of chiral phenyl ethanols has a predictable and significant impact on their physicochemical properties, which in turn influences their pharmacokinetic behavior.

  • Lipophilicity: Fluorine is a lipophilic atom. The substitution of a hydrogen atom with a fluorine atom generally increases the lipophilicity (logP) of a molecule. The position of the fluorine atom (ortho, meta, or para) can have a subtle effect on the overall logP.

  • pKa: The strongly electron-withdrawing nature of fluorine decreases the electron density on the aromatic ring, which in turn makes the benzylic hydroxyl group more acidic (lowers the pKa).

  • Metabolic Stability: A key reason for incorporating fluorine in drug design is to enhance metabolic stability.[12] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] Placing a fluorine atom at a metabolically labile position on the phenyl ring can effectively block hydroxylation at that site.[7]

Table 1: Comparison of Synthetic Methodologies

FeatureAsymmetric Transfer HydrogenationLipase-Catalyzed Kinetic Resolution
Principle Enantioselective reduction of a prochiral ketoneEnantioselective acylation of a racemic alcohol
Maximum Yield ~100%50% for a single enantiomer
Key Reagent Chiral Ruthenium CatalystLipase (e.g., CALB)
Advantages High yield, high enantioselectivity, broad substrate scope.High enantioselectivity, mild reaction conditions, reusable catalyst.
Disadvantages Requires a prochiral ketone precursor, potential for metal contamination.Limited to 50% yield, requires separation of product and unreacted substrate.

Applications in Medicinal Chemistry: Case Studies

The chiral fluorinated phenyl ethanol motif is present in a number of approved drugs and clinical candidates, highlighting its importance in medicinal chemistry.

For example, the structure of Aprepitant, an antiemetic drug, contains a bis(trifluoromethyl)phenyl ethanol moiety. The chiral alcohol and the fluorine atoms are crucial for its high binding affinity to the neurokinin 1 (NK1) receptor.

Another example is the development of inhibitors of stearoyl-CoA desaturase (SCD1), where a chiral (R)-1-(3-(trifluoromethyl)phenyl)ethanol core was found to be essential for potent and selective inhibition. The trifluoromethyl group occupies a key hydrophobic pocket in the enzyme's active site.

Analytical Techniques for Enantiomeric Purity Determination

The accurate determination of enantiomeric purity is a critical quality control step in the synthesis and application of chiral building blocks. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and reliable technique for this purpose.[13][14]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC relies on the differential interaction of enantiomers with a chiral stationary phase, leading to their separation.[15] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly versatile and effective for separating a wide range of chiral compounds, including alcohols.[16]

Objective: To determine the enantiomeric excess (e.e.) of a sample of 1-(4-fluorophenyl)ethanol.

Materials and Equipment:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel® OD-H or Chiralpak® AD)

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA)

  • Sample of 1-(4-fluorophenyl)ethanol dissolved in the mobile phase

Procedure:

  • Column and Mobile Phase Selection: For 1-(4-fluorophenyl)ethanol, a Chiralcel® OD-H column is a good starting point. A typical mobile phase is a mixture of n-hexane and isopropanol (e.g., 95:5 v/v).

  • System Equilibration: Install the chiral column and equilibrate the system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Prepare a dilute solution of the 1-(4-fluorophenyl)ethanol sample (approximately 1 mg/mL) in the mobile phase.

  • Injection: Inject a small volume of the sample (e.g., 10 µL) onto the column.

  • Data Acquisition: Record the chromatogram. The two enantiomers should appear as separate peaks.

  • Calculation of Enantiomeric Excess (e.e.):

    • Identify the peak areas for the two enantiomers (Area1 and Area2).

    • Calculate the e.e. using the formula: e.e. (%) = [(|Area1 - Area2|) / (Area1 + Area2)] * 100

Conclusion and Future Outlook

Chiral fluorinated phenyl ethanol building blocks are indispensable tools in modern drug discovery. Their synthesis via robust methods like asymmetric transfer hydrogenation and enzymatic resolution provides access to enantiomerically pure materials. The strategic incorporation of fluorine allows for the fine-tuning of physicochemical and pharmacokinetic properties, leading to improved drug candidates. As our understanding of the interplay between chirality, fluorination, and biological activity continues to grow, the demand for novel and diverse chiral fluorinated building blocks is expected to increase, driving further innovation in synthetic and analytical methodologies.

Visualization & Formatting

Data Presentation

Table 2: Physicochemical Properties of Representative Fluorinated Phenyl Ethanols

CompoundPosition of FlogP (calculated)pKa (calculated)
1-PhenylethanolNone1.4515.6
1-(2-Fluorophenyl)ethanolortho1.6215.1
1-(3-Fluorophenyl)ethanolmeta1.6215.0
1-(4-Fluorophenyl)ethanolpara1.6215.1
Mandatory Visualization

G cluster_0 Synthetic Strategy Selection start Starting Material: Fluorinated Acetophenone method1 Asymmetric Transfer Hydrogenation (ATH) start->method1 Prochiral Ketone Available method2 Lipase-Catalyzed Kinetic Resolution start->method2 Racemic Alcohol Available/Synthesized goal1 High Yield (>90%) Single Enantiomer method1->goal1 goal2 Access to Both Enantiomers method2->goal2

Caption: Decision workflow for selecting a synthetic route to chiral fluorinated phenyl ethanols.

G cluster_1 Asymmetric Transfer Hydrogenation Cycle precatalyst [Ru(II)-Arene(TsDPEN)Cl] active_catalyst [Ru(II)-Arene(TsDPEN)] (16e-) precatalyst->active_catalyst -HCl hydride [Ru(II)-H(TsDPEN)] (18e-) active_catalyst->hydride + H2 (from donor) hydride->active_catalyst - H2 (to ketone) alcohol Ar(F)-CH(OH)-CH3 hydride->alcohol ketone Ar(F)-CO-CH3 ketone->hydride h_acceptor CO2 + HNEt3+ h_donor HCOOH/NEt3 h_donor->hydride

Caption: Catalytic cycle for the Noyori-type asymmetric transfer hydrogenation of a ketone.

References

  • Macmillan Group. (2005, May 19). Enantioselective Organocatalytic r-Fluorination of Aldehydes.
  • ACS Publications. (2010, September 17). Enantioselective Organocatalytic Michael Addition of Aldehydes to Trifluoroethylidene Malonates. Organic Letters.
  • ResearchGate. (2025, August 6). Enantioselective Organocatalytic ??-Fluorination of Aldehydes.
  • Academia.edu. Selective Asymmetric Transfer Hydrogenation of α-Substituted Acetophenones with Bifunctional Oxo-Tethered Ruthenium(II) Catalysts.
  • Semantic Scholar. (2005, May 19). Enantioselective Organocatalytic α-Fluorination of Aldehydes.
  • Organic Chemistry Portal. Fluoroketone and fluoroaldehyde synthesis by fluorination.
  • UFMG. (2021, November 14). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts.
  • Asymmetric Transfer Hydrogenation Catalysts.
  • PMC. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Neat Lipase-Catalyzed Kinetic Resolution of Racemic 1-Phenylethanol and a Straightforward Modelling of the Reaction.
  • Dalton Transactions (RSC Publishing). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones.
  • MDPI. (2024, August 2). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers.
  • 中国化学会期刊平台. (2023, January 15). Fluorine-containing drugs approved by the FDA in 2021.
  • Semantic Scholar. (2024, August 2). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers.
  • Benchchem. A-Technical-Guide-to-Fluorinated-Chiral-Alcohols-Properties-Synthesis-and-Applications.
  • FDA approved fluorine-containing drugs in 2023.
  • JOCPR. (2015). Lipases-catalyzed enantioselective kinetic resolution. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.
  • (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design.
  • ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • MDPI. (2023, April 22). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
  • ResearchGate. 1.5 Fluorine in Medicinal Chemistry: Importance of Chirality.
  • SciELO. (n.d.). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents.
  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (n.d.).
  • Semantic Scholar. (2021, April 20). Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • eScholarship. (2014, October 22). Advances in Catalytic Enantioselective Fluorination, Mono‑, Di‑, and Trifluoromethylation, and Trifluoromethylthiolation Rea.
  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • PMC. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • LabMed Discovery. (n.d.). Chiral drugs.
  • ResearchGate. (n.d.). One‐Pot Construction of Fluorinated Chiral Alcohols via Sequential Substitution/Asymmetric Transfer Hydrogenation of α‐Bromoarylketones and Fluoroalcohols.
  • University of Liverpool IT Services. (2005, April 25). Insight into and Practical Application of pH‐Controlled Asymmetric Transfer Hydrogenation of Aromatic Ketones in Water.
  • PMC. (n.d.). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology.
  • (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • (2026, January 23). Advancing Chiral Chemistry in Pharmaceutical Synthesis.
  • PubMed. (n.d.). Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution.
  • ChemRxiv. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • Ukrainian Chemistry Journal. (2025, March 25). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS.
  • ResearchGate. (n.d.). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds.

Sources

Exploratory

Technical Guide: The Ticagrelor Chiral Alcohol Intermediate

Topic: Structure and Synthesis of the Ticagrelor Chiral Alcohol Intermediate Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Structural Analysis, Synthet...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure and Synthesis of the Ticagrelor Chiral Alcohol Intermediate Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Structural Analysis, Synthetic Pathways, and Quality Control

Executive Summary

Ticagrelor (Brilinta/Brilique) represents a distinct class of P2Y12 platelet inhibitors known as cyclopentyltriazolopyrimidines (CPTPs).[1] Unlike thienopyridines (e.g., clopidogrel), it acts directly without metabolic activation.[2] The drug's pharmacological potency and selectivity are strictly governed by its rigid cyclopentane scaffold.

This guide focuses on the critical "Chiral Alcohol Intermediate" —specifically the highly functionalized cyclopentyl core: (1S,2S,3R,5S)-3-amino-5-(2-hydroxyethoxy)cyclopentane-1,2-diol .

This intermediate is the structural "chassis" of Ticagrelor, containing four contiguous stereocenters that define the molecule's absolute configuration. Its synthesis and purification represent the primary challenge in the manufacturing process due to the stringent requirement for optical purity (>99.5% e.e.).

Structural Integrity & Stereochemical Analysis

The intermediate is a cyclopentane ring substituted at all positions except C4. It possesses four chiral centers (1S, 2S, 3R, 5S), creating a complex stereochemical landscape where diastereomeric impurities are difficult to purge.

2.1 Chemical Identity[3][4]
  • IUPAC Name: (1S,2S,3R,5S)-3-amino-5-(2-hydroxyethoxy)cyclopentane-1,2-diol[5][6][7][8][9][10]

  • Common Name: Ticagrelor Amino-Diol Intermediate

  • CAS Number: 1402150-32-6 (Free base form); often handled as protected precursors (e.g., acetonides).

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 177.20 g/mol

2.2 Stereochemical Configuration

The molecule adopts an "envelope" conformation to minimize steric clash between the bulky substituents.

  • C1/C2 (Diol): Cis-configuration. This is crucial for the acetonide protection strategy used during synthesis.

  • C3 (Amine): Trans to the C2-hydroxyl.

  • C5 (Hydroxyethoxy): Trans to the C1-hydroxyl.

Visualizing the Core Structure:

Ticagrelor_Core Core Cyclopentane Ring C1 C1: (S)-OH Core->C1 Alpha (Down) C2 C2: (S)-OH Core->C2 Alpha (Down) C3 C3: (R)-NH2 Core->C3 Beta (Up) C5 C5: (S)-O-CH2CH2OH Core->C5 Beta (Up) C1->C2 Cis-diol relationship (Acetonide protection site)

Figure 1: Stereochemical map of the Ticagrelor cyclopentyl core, highlighting the relative configuration of substituents.

Synthetic Pathways: The "How" and "Why"

The synthesis of this intermediate is non-trivial. Two primary strategies dominate the field: the Chiral Pool Approach (from D-Ribose) and the Asymmetric Catalysis/Resolution Approach .

3.1 Route A: The D-Ribose "Chiral Pool" Strategy (Dominant)

This route is preferred in industrial settings because D-Ribose naturally provides three of the four required stereocenters (C1, C2, C3), reducing the problem to establishing the C5 stereocenter and ring closure.

Protocol Workflow:

  • Protection: D-Ribose is protected as an acetonide (2,3-O-isopropylidene-D-ribose) to lock the cis-diol configuration.

  • Chain Extension: A Wittig reaction installs the carbon framework required for ring closure.

  • Cyclization: Ring-closing metathesis (RCM) or intramolecular aldol-type condensations form the cyclopentene ring.

  • Functionalization: The C5-hydroxyethoxy group is introduced via alkylation, often requiring careful control to ensure trans-addition relative to the C1-hydroxyl.

Critical Control Point: The reduction of the oxime or azide at C3 must yield the (R)-amine. Catalytic hydrogenation using Pd/C is standard, but stereoselectivity is heavily influenced by the steric bulk of the protecting groups.

3.2 Route B: Enzymatic Resolution

For cost reduction, some processes start with racemic cyclopentadiene derivatives.

  • Step: Kinetic resolution using lipases (e.g., Candida antarctica Lipase B).

  • Mechanism: The lipase selectively acetylates one enantiomer of a racemic alcohol intermediate, allowing separation by crystallization or distillation.

  • Advantage: Cheaper starting materials.

  • Disadvantage: Max 50% yield per pass without dynamic kinetic resolution (DKR).

Synthesis_Workflow Ribose Start: D-Ribose (Chiral Pool) Protection Step 1: Acetonide Protection (Locks C1/C2 stereochemistry) Ribose->Protection Wittig Step 2: Wittig Reaction (Chain Extension) Protection->Wittig Cyclization Step 3: Ring Closure (Forms Cyclopentene) Wittig->Cyclization Funct Step 4: C5-Alkylation (Installs Hydroxyethoxy chain) Cyclization->Funct Reduction Step 5: Stereoselective Reduction (Forms (R)-Amine) Funct->Reduction Final Target: Chiral Amino-Diol Reduction->Final

Figure 2: The D-Ribose synthetic pathway, leveraging natural chirality to establish the core scaffold.

Characterization & Quality Control

Validating the structure of the chiral alcohol intermediate requires a multi-modal approach. The high density of heteroatoms (O, N) makes NMR the primary tool for stereochemical assignment.

4.1 Key NMR Signatures

The following chemical shifts are diagnostic for the correct (1S,2S,3R,5S) isomer in DMSO-d6.

PositionAtomShift (δ ppm)MultiplicityDiagnostic Feature
C1-H Proton~3.8 - 3.9MultipletCoupling with C2-H confirms cis geometry.
C2-H Proton~3.6 - 3.7MultipletOverlaps often; requires COSY for resolution.
C3-H Proton~2.9 - 3.1MultipletUpfield shift due to amine attachment.
C5-H Proton~3.4 - 3.5MultipletProximity to ether oxygen defines shift.
NH2 Proton~1.5 - 2.0Broad SingletExchangeable with D2O.
4.2 Impurity Profile

The most persistent impurities are diastereomers arising from incomplete stereocontrol at C5 or epimerization at C3.

  • C5-Epimer: (1S,2S,3R,5R ) isomer. Often forms if the alkylation reaction proceeds via an S

    
    1-like mechanism rather than S
    
    
    
    2.
  • Acetonide Adducts: Incomplete deprotection of the diol leads to acetonide-containing impurities (+40 mass units).

  • Regioisomers: Alkylation on the C1 or C2 hydroxyls instead of C5 if protection is compromised.

Process Chemistry Challenges & Safety
5.1 Thermal Stability

The intermediate contains a primary amine and multiple hydroxyls. It is prone to oxidation and condensation (dimerization) if stored improperly.

  • Protocol: Store under Nitrogen/Argon at <4°C.

  • Salt Formation: To improve stability, the intermediate is often isolated as a salt (e.g., Hydrochloride or Tartrate). The L-Tartrate salt, in particular, aids in upgrading chiral purity via recrystallization.

5.2 Scalability (The "Hydroxyethoxy" Step)

The installation of the hydroxyethoxy side chain typically uses ethylene carbonate or a halo-ethanol derivative.

  • Risk: Using strong bases (NaH) can cause racemization.

  • Solution: Use of milder bases (e.g., t-BuOK) or phase-transfer catalysts to maintain stereochemical integrity.

References
  • Springthorpe, B., et al. (2007). "From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis." Bioorganic & Medicinal Chemistry Letters, 17(21), 6013-6018. Link

  • AstraZeneca AB. (2000). "Triazolo(4,5-d)pyrimidine compounds." World Intellectual Property Organization, WO/2000/034283. Link

  • Bioorganic & Medicinal Chemistry. (2012). "Synthesis and biological evaluation of ticagrelor derivatives." Bioorg.[11] Med. Chem. Lett., 22, 3598-3602.[11]

  • Khanna, G., et al. (2013). "An efficient and scalable process for the preparation of Ticagrelor."[1][10][12] Organic Process Research & Development, 17(10), 1321-1326. Link

Sources

Foundational

Technical Monograph: (R)-α-Methyl-3,4-Difluorobenzenemethanol

This technical guide is structured as a high-level monograph for researchers and process chemists in the pharmaceutical sector. It prioritizes the molecule's role as a chiral synthon in the synthesis of P2Y12 inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for researchers and process chemists in the pharmaceutical sector. It prioritizes the molecule's role as a chiral synthon in the synthesis of P2Y12 inhibitors (specifically Ticagrelor).[1]

Executive Summary & Strategic Importance

(R)-α-Methyl-3,4-difluorobenzenemethanol (CAS: 224625-06-1) is a critical chiral building block in the pharmaceutical industry. Its primary utility lies in the asymmetric synthesis of Ticagrelor (Brilinta/Brilique), a potent platelet aggregation inhibitor used for Acute Coronary Syndrome (ACS).

This alcohol serves as the chiral precursor to the (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine moiety. The stereochemical integrity of this alcohol is paramount; any erosion of enantiomeric excess (ee) directly impacts the diastereomeric purity of the final API, necessitating rigorous upstream control strategies such as Asymmetric Transfer Hydrogenation (ATH) or Biocatalytic Ketoreduction.

Nomenclature & Chemical Identification

To ensure precise procurement and database searching, the following synonym and identifier matrix should be used.

Identifier TypeValue / Description
IUPAC Name (1R)-1-(3,4-difluorophenyl)ethanol
Common Chemical Name (R)-α-Methyl-3,4-difluorobenzenemethanol
Alternate Synonyms (R)-1-(3,4-Difluorophenyl)ethanol; (R)-3,4-Difluoro-α-methylbenzyl alcohol
CAS Registry Number 224625-06-1 (Specific to R-enantiomer)
Molecular Formula C₈H₈F₂O
Molecular Weight 158.15 g/mol
SMILES Cc1ccc(F)c(F)c1
Appearance Colorless to pale yellow oil or low-melting solid

Physicochemical Profile & Safety

  • Chirality: The (R)-configuration is the pharmacologically relevant scaffold for the standard Ticagrelor synthetic route involving styrene intermediates.

  • Solubility: Highly soluble in methanol, ethanol, ethyl acetate, and dichloromethane. Sparingly soluble in water.[1]

  • Safety Classification (GHS):

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2][3][4]

    • H335: May cause respiratory irritation.[2][3]

    • Handling: Requires standard PPE (nitrile gloves, safety goggles) and use of a fume hood to avoid inhalation of vapors.

Synthetic Methodologies (Core Protocols)

The industrial preparation of this molecule prioritizes enantioselectivity (>99% ee) to avoid costly downstream chiral resolution. Two primary routes are field-proven:

Route A: Asymmetric Transfer Hydrogenation (Chemical Catalysis)

This method utilizes Noyori-type Ruthenium catalysts. It is favored for its scalability and lack of requirement for cofactor recycling systems found in enzymatic routes.

Reaction Logic: The transformation involves the reduction of 3,4-difluoroacetophenone . The chirality is induced by the interaction between the substrate and the chiral diamine ligand on the Ruthenium center.

Protocol:

  • Catalyst Preparation: Charge a reactor with [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). Note: The (S,S)-ligand typically yields the (R)-alcohol for acetophenone derivatives, but this must be confirmed via HPLC for this specific fluorinated substrate.

  • Solvent System: Degas a mixture of Formic Acid/Triethylamine (5:2 azeotrope) or use Sodium Formate in water/DCM biphasic system.

  • Reaction: Add 3,4-difluoroacetophenone. Stir at 25–40°C.

  • IPC (In-Process Control): Monitor conversion via TLC (Hexane:EtOAc 4:1) or HPLC.[5][6][7] Target <0.5% ketone remaining.

  • Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with sat. NaHCO₃ (to remove formic acid) and brine.

  • Purification: Distillation under reduced pressure or silica gel chromatography.

Route B: Biocatalytic Reduction (Green Chemistry)

Logic: Uses engineered Ketoreductases (KREDs) with a Glucose Dehydrogenase (GDH) cofactor recycling system.

  • Advantages: Often achieves >99.5% ee and operates at ambient temperature/pressure.

  • Reagents: KRED enzyme (screening required for specific variant), NADP+, Glucose, Buffer (pH 7.0).

Downstream Application: The Ticagrelor Pathway

The (R)-alcohol is not the final drug but a "chiral anchor." It is typically dehydrated to the styrene or converted to a leaving group to facilitate the formation of the cyclopropane ring.

Process Logic Diagram: The following graph illustrates the critical path from the starting ketone to the Ticagrelor intermediate.

TicagrelorPath cluster_0 Critical Quality Attribute (CQA) Ketone 3,4-Difluoroacetophenone (Starting Material) Alcohol (R)-α-Methyl-3,4- difluorobenzenemethanol (The Topic) Ketone->Alcohol Asymmetric Transfer Hydrogenation (Ru-Cat) Styrene 3,4-Difluorostyrene (Chiral Memory Lost here if not careful) Alcohol->Styrene Dehydration (Activated intermediate) CPA (1R,2S)-Cyclopropylamine (Ticagrelor Fragment) Styrene->CPA Asymmetric Cyclopropanation (Rh/Cu Cat + Diazoacetate) Ticagrelor Ticagrelor API CPA->Ticagrelor Coupling with Pyrimidine Core

Caption: Figure 1. The synthetic lineage of (R)-α-Methyl-3,4-difluorobenzenemethanol in the production of Ticagrelor. Note that while the alcohol provides the carbon skeleton, the chirality is often re-established or utilized during the cyclopropanation step depending on the specific patent route used.

Analytical Controls & Quality Assurance

To validate the "Self-Validating System" requirement, researchers must implement the following analytical methods.

Enantiomeric Excess Determination (Chiral HPLC)

Standard reverse-phase HPLC cannot distinguish enantiomers. A chiral stationary phase is required.

  • Column: Chiralcel OB-H or Chiralpak AD-H (Daicel), or equivalent amylose/cellulose tris-carbamate columns.

  • Mobile Phase: n-Hexane : Isopropanol (90:10 to 98:2).

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV @ 210 nm or 254 nm.

  • Acceptance Criteria:

    • (R)-Enantiomer: Main Peak

    • (S)-Enantiomer: NMT 0.5% (for pharma grade)

Chemical Purity (GC/HPLC)
  • Impurity A: 3,4-Difluoroacetophenone (Unreacted starting material).

  • Impurity B: 3,4-Difluorostyrene (Dehydration byproduct, often formed if injection port is too hot during GC).

References

  • AstraZeneca AB. (2000). Triazolo[4,5-d]pyrimidine compounds and their use as P2T receptor antagonists.[8] Patent WO2000034283. Link

  • Bioorganic & Medicinal Chemistry Letters. (2007). Synthesis of the P2Y12 receptor antagonist ticagrelor.[1] 17(21), 6013-6018. Link

  • Organic Process Research & Development. (2017). Development of a Practical Enzymatic Process for Preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. (Note: Discusses the related chlorohydrin route, validating the biocatalytic approach). Link[5]

  • Journal of the American Chemical Society. (1995). Asymmetric transfer hydrogenation of aromatic ketones catalyzed by chiral ruthenium(II) complexes. (Foundational Noyori Protocol). Link

Sources

Exploratory

difference between (1R) and (1S)-1-(3,4-difluorophenyl)ethanol

Executive Summary This guide details the physicochemical, synthetic, and functional distinctions between the (1R) and (1S) enantiomers of 1-(3,4-difluorophenyl)ethanol. While enantiomers share identical scalar physical p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the physicochemical, synthetic, and functional distinctions between the (1R) and (1S) enantiomers of 1-(3,4-difluorophenyl)ethanol. While enantiomers share identical scalar physical properties (boiling point, density), their divergence in three-dimensional space dictates their utility in asymmetric synthesis and biological interaction.

Key Distinction: The (1S)-enantiomer is the structural analog and stereochemical anchor for the (1R,2S)-2-(3,4-difluorophenyl)cyclopropyl moiety found in Ticagrelor (Brilinta) , a P2Y12 platelet inhibitor. Consequently, the (1S) configuration is the primary target for pharmaceutical upscaling, whereas the (1R) enantiomer is often an impurity or a target for stereoinversion.

Stereochemical Fundamentals

The chirality of 1-(3,4-difluorophenyl)ethanol arises from the benzylic carbon (C1), which is bonded to four distinct groups: a hydroxyl group (-OH), a methyl group (-CH3), a hydrogen atom (-H), and the 3,4-difluorophenyl ring.

Cahn-Ingold-Prelog (CIP) Priority Assignment

To assign configuration, we prioritize substituents based on atomic number:

  • -OH (Oxygen, Z=8) → Priority 1

  • -C6H3F2 (Carbon bonded to C, C, C in ring; Fluorine influence) → Priority 2

  • -CH3 (Carbon bonded to H, H, H) → Priority 3

  • -H (Hydrogen, Z=1) → Priority 4 (Lowest)

  • (1S)-Configuration: When the H atom is oriented away from the viewer (dashed wedge), the sequence 1 → 2 → 3 traces a Counter-Clockwise path.

  • (1R)-Configuration: The sequence 1 → 2 → 3 traces a Clockwise path.

Physical Property Comparison
Property(1R)-Enantiomer(1S)-EnantiomerRacemate (±)
CAS Number 1006354-86-2 (Generic R)1006354-87-3 (Generic S)*321318-21-2
Molecular Weight 158.15 g/mol 158.15 g/mol 158.15 g/mol
Boiling Point 105–110 °C @ 10 mmHg105–110 °C @ 10 mmHg105–110 °C @ 10 mmHg
Optical Rotation

Positive (+) (Typically)Negative (-) (Typically)
Solubility Soluble in MeOH, EtOH, DCMSoluble in MeOH, EtOH, DCMSoluble in MeOH, EtOH, DCM
Biological Role Often considered "Distomer" (inactive/undesired)"Eutomer" (Active scaffold for Ticagrelor)N/A

*Note: CAS numbers for specific enantiomers can vary by vendor; always verify via structure.

Synthetic Routes & Selectivity

Accessing the specific enantiomer requires choosing between Kinetic Resolution (separating a racemate) or Asymmetric Synthesis (creating chirality from a ketone).[1]

Workflow Visualization: Synthesis Pathways

SynthesisPathways cluster_legend Process Legend Ketone 3,4-Difluoroacetophenone (Achiral Precursor) Racemate Racemic Alcohol (±)-Mixture Ketone->Racemate NaBH4 Red. KRED Biocatalysis (KRED/ADH Enzyme) NADH Cofactor Ketone->KRED Direct Asym. Red. Lipase Kinetic Resolution (CAL-B Lipase) Vinyl Acetate Racemate->Lipase Enzymatic Acetylation S_Alcohol_Pure (1S)-Alcohol (>99% ee) Target for Ticagrelor KRED->S_Alcohol_Pure Stereoselective H-Transfer R_Alcohol (1R)-Alcohol (Unreacted) Lipase->R_Alcohol Slow Reacting S_Acetate (1S)-Acetate (Hydrolyzed Product) Lipase->S_Acetate Fast Reacting key Green: Asymmetric Synthesis Yellow: Kinetic Resolution

Figure 1: Comparative synthetic workflows. Biocatalysis (Green path) is preferred for yield (100% theoretical), while Kinetic Resolution (Yellow path) is limited to 50% yield per enantiomer.

Protocol: Enzymatic Kinetic Resolution (CAL-B)

Context: Used when starting from cheap racemic material.

  • Substrate Preparation: Dissolve racemic 1-(3,4-difluorophenyl)ethanol (100 mM) in dry hexane or MTBE.

  • Acyl Donor: Add Vinyl Acetate (3.0 equivalents).

  • Catalyst Addition: Add immobilized Candida antarctica Lipase B (Novozyme 435) (20 mg/mL).

  • Incubation: Shake at 30°C, 200 rpm for 24–48 hours.

  • Mechanism: The lipase selectively acetylates the (1S)-enantiomer (E-value > 100), converting it to the ester. The (1R)-enantiomer remains as the free alcohol.

  • Separation: Filter the enzyme. Evaporate solvent.[2] Separate the (1R)-alcohol from the (1S)-acetate via column chromatography (Silica gel; Hexane/EtOAc gradient).

Protocol: Asymmetric Transfer Hydrogenation (ATH)

Context: Used for high-yield manufacturing of the (1S) enantiomer.

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN]

  • Conditions: Formic acid/Triethylamine (5:2 azeotrope) as hydrogen source.

  • Outcome: Reduces 3,4-difluoroacetophenone directly to (1S)-1-(3,4-difluorophenyl)ethanol with >95% ee.[3]

Analytical Discrimination (HPLC)

Distinguishing the (1R) and (1S) forms requires chiral stationary phases (CSPs). Standard C18 columns cannot separate them.

Method Parameters:

  • Column: Chiralcel OB-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic absorption) or 210 nm.

  • Temperature: 25°C.

Expected Elution Order (Chiralcel OB-H):

  • (1R)-Enantiomer: Typically elutes first (less interaction with stationary phase).

  • (1S)-Enantiomer: Typically elutes second. Note: Elution order must be confirmed with a known standard as it depends on the specific column chemistry.

Industrial Application: The Ticagrelor Connection

The primary industrial driver for distinguishing these enantiomers is the synthesis of Ticagrelor .

  • The Drug Target: Ticagrelor contains a cyclopropyl amine ring with 1R, 2S stereochemistry.[4][5]

  • The Precursor: This ring is often constructed from a styrene derivative or a nitro-propanol intermediate.

  • The Stereochemical Link: The absolute configuration of the benzylic carbon in the (1S)-alcohol precursor dictates the stereochemistry of the resulting cyclopropyl ring. Using the (1R)-alcohol would result in the diastereomer or enantiomer of the drug, rendering it biologically inactive or toxic.

Pathway Visualization: From Alcohol to Drug

TicagrelorLink cluster_note Critical Quality Attribute S_Alcohol (1S)-1-(3,4-Difluorophenyl)ethanol (or Nitro-propanol analog) Cyclization Cyclization / Substitution S_Alcohol->Cyclization Stereospecific Transformation Intermediate (1R,2S)-Cyclopropyl Amine (Core Scaffold) Cyclization->Intermediate Retains Configuration Logic Ticagrelor Ticagrelor (Final Drug) (P2Y12 Inhibitor) Intermediate->Ticagrelor Coupling with Pyrimidine warn Using (1R)-Start Material leads to Inactive Impurity

Figure 2: The stereochemical lineage from the (1S)-alcohol to the final Ticagrelor molecule.

References

  • Biocatalytic Reduction: Singh, M., et al. "Highly enantioselective bioreduction of 1-(3,4-difluorophenyl)-3-nitropropan-1-one: key intermediate of ticagrelor."[3] RSC Advances, 2016, 6, 35086-35090.[3]

  • Kinetic Resolution Protocol: Bozan, A., et al.[1] "The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology." Turkish Journal of Chemistry, 2020, 44, 1352-1365.[1]

  • Ticagrelor Synthesis Review: Bioorganic & Medicinal Chemistry Letters. "Synthesis of Ticagrelor Analogues."

  • Chiral HPLC Methodology: Phenomenex Chiral Chromatography Guide. "Strategies for Chiral Separations."

  • Physical Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 73946, 1-(4-Fluorophenyl)ethanol (Analogous Data).

Sources

Foundational

A Researcher's Guide to Sourcing and Qualifying High-Purity (1R)-1-(3,4-difluorophenyl)ethan-1-ol

An In-depth Technical Guide for Scientists and Drug Development Professionals Introduction: The Critical Role of a Chiral Building Block (1R)-1-(3,4-difluorophenyl)ethan-1-ol is a chiral alcohol of significant interest i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Scientists and Drug Development Professionals

Introduction: The Critical Role of a Chiral Building Block

(1R)-1-(3,4-difluorophenyl)ethan-1-ol is a chiral alcohol of significant interest in medicinal chemistry and pharmaceutical development. Its structural features, particularly the chiral center and the difluorophenyl moiety, make it a valuable intermediate for synthesizing complex, biologically active molecules. The stereochemistry at the alcohol-bearing carbon is paramount, as enantiomers of a drug can exhibit vastly different pharmacological activities, metabolic profiles, and toxicities.[1][2][3] Consequently, obtaining this intermediate with the highest possible chemical and enantiomeric purity is not merely a matter of preference but a prerequisite for robust and reproducible research and development, especially in regulated environments.[4]

This guide provides a comprehensive framework for researchers, chemists, and sourcing specialists to identify reliable suppliers of high-purity (1R)-1-(3,4-difluorophenyl)ethan-1-ol and to establish a rigorous in-house quality control program to verify its integrity.

Part 1: Supplier Identification and Qualification

The synthesis of single-enantiomer compounds like (1R)-1-(3,4-difluorophenyl)ethan-1-ol is typically achieved through asymmetric reduction of the corresponding ketone, 1-(3,4-difluorophenyl)ethan-1-one.[5][6][7] This process requires specialized catalysts and stringent control to achieve high enantiomeric excess (e.e.). Therefore, selecting a supplier with demonstrated expertise in chiral chemistry is crucial.

Potential Commercial Suppliers

A survey of the chemical supplier landscape reveals several vendors that list (1R)-1-(3,4-difluorophenyl)ethan-1-ol or its close analogs. These range from large, well-established catalog companies to more specialized custom synthesis laboratories.

Supplier CategoryRepresentative CompaniesTypical Purity OfferedNotes
Major Chemical Catalogs Merck (Sigma-Aldrich), Fluorochem≥97% to ≥98%Often provide research-grade quantities with standard certificates of analysis. Good for initial screening and small-scale synthesis.
Specialty Building Block Suppliers AChemBlock, Ambeed, Inc.≥95% to >98%Specialize in novel and diverse chemical intermediates for drug discovery. May offer a wider range of analogs.[8]
Custom Synthesis & CMOs BOC SciencesCustom, up to GMP gradeCapable of producing larger quantities and can often provide more extensive analytical data and process documentation upon request.[]

Note: The availability and specifications from these suppliers are subject to change. Direct inquiry is always recommended.

Supplier Qualification: Beyond the Catalog Listing

Trustworthiness in the supply chain is paramount. A Senior Scientist must implement a self-validating system for supplier qualification.

  • Request a Certificate of Analysis (CoA): Do not rely solely on the website description. The CoA for a specific lot provides critical data on purity (typically by HPLC or GC) and identity (often by ¹H NMR). For a chiral compound, the CoA must include data on enantiomeric purity, usually from chiral HPLC.

  • Inquire about Synthesis Route: While often proprietary, a reputable supplier may provide a general overview of the synthetic pathway. This helps in anticipating potential process-related impurities. For example, knowing the starting material is 3',4'-difluoroacetophenone can help in developing analytical methods to detect any unreacted ketone.[5]

  • Evaluate Quality Systems: For later-stage development, ascertain if the supplier operates under a recognized quality management system, such as ISO 9001, or has capabilities for Good Manufacturing Practice (GMP) production.[]

Part 2: In-House Quality Control & Verification

Upon receipt of the material, even from a trusted supplier, independent verification is a cornerstone of scientific integrity. The following protocols provide a robust framework for confirming the identity, purity, and enantiomeric excess of (1R)-1-(3,4-difluorophenyl)ethan-1-ol.

Experimental Workflow for QC

The logical flow of analysis ensures that each critical quality attribute is systematically verified.

QC_Workflow cluster_0 Material Reception & Documentation cluster_1 Analytical Verification cluster_2 Final Disposition Start Receive Material Doc_Review Review Supplier CoA Start->Doc_Review Identity Identity Check (NMR / MS) Doc_Review->Identity Purity Achiral Purity (RP-HPLC) Identity->Purity Enantiopurity Enantiomeric Purity (Chiral HPLC) Purity->Enantiopurity Decision Pass / Fail? Enantiopurity->Decision Release Release to Lab Decision->Release Pass Reject Reject Lot Decision->Reject Fail

Caption: Quality control workflow for incoming (1R)-1-(3,4-difluorophenyl)ethan-1-ol.

Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This method assesses chemical purity by separating the target compound from non-chiral impurities, such as the starting ketone or other process-related byproducts.

Methodology:

  • Column: C18 reverse-phase column (e.g., Zorbex Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[10]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile (ACN)

  • Gradient:

    • Start at 30% B, hold for 1 minute.

    • Linear gradient to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm and 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:ACN.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. The retention time of the starting ketone, 1-(3,4-difluorophenyl)ethan-1-one, will be significantly longer (more hydrophobic) than the product alcohol.

Protocol 2: Enantiomeric Excess (e.e.) Determination by Chiral HPLC

This is the most critical analysis for this material. The choice of a chiral stationary phase (CSP) is key to resolving the (R) and (S) enantiomers. Polysaccharide-based columns are highly effective for this class of compounds.[11][12]

Methodology:

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 4.6 x 250 mm, 5 µm.[10]

  • Mobile Phase (Isocratic): A mixture of Hexane and Isopropanol (IPA). A typical starting point is 95:5 (Hexane:IPA).[10] The ratio may need optimization to achieve baseline separation (Rs > 1.5).

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of the mobile phase.

  • Analysis: Inject a sample of the racemic 1-(3,4-difluorophenyl)ethan-1-ol (if available) to determine the elution order of the two enantiomers. Then, inject the (1R) sample. The enantiomeric excess is calculated using the formula: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

Protocol 3: Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation. For this specific molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ, ppm):

  • ~7.0-7.3 (m, 3H): Aromatic protons on the difluorophenyl ring, showing complex splitting due to H-H and H-F coupling.

  • ~4.9 (q, 1H): The methine proton (-CHOH), split into a quartet by the adjacent methyl group.

  • ~2.0 (d, 1H): The hydroxyl proton (-OH), which may be broad and its position variable.

  • ~1.5 (d, 3H): The methyl protons (-CH₃), split into a doublet by the methine proton.

Expected ¹⁹F NMR (376 MHz, CDCl₃): The ¹⁹F NMR spectrum provides a clear fingerprint for the fluorine substitution pattern. Two distinct multiplets are expected, confirming the 3,4-disubstitution. This technique is particularly powerful for confirming the identity of fluorinated compounds.[13]

Part 3: Handling and Storage

To maintain the high purity of (1R)-1-(3,4-difluorophenyl)ethan-1-ol, proper storage is essential.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry place, away from light. For long-term storage, refrigeration (2-8 °C) is recommended.[8]

  • Inert Atmosphere: For very high-purity or long-term storage, consider storing under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential oxidation.

Conclusion

Sourcing high-purity (1R)-1-(3,4-difluorophenyl)ethan-1-ol requires a dual strategy: careful selection of a reputable supplier and rigorous, in-house analytical verification. By implementing the protocols outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of this critical chiral building block, thereby strengthening the foundation of their scientific endeavors. The investment in this level of quality control is fundamental to achieving reliable, reproducible results and accelerating the path from discovery to application.

References

  • Molbase. 1-(3,4-DIFLUOROPHENYL)ETHAN-1-ONE | CAS 369-33-5. Available from: [Link]

  • Singh, M., et al. (2016). Highly enantioselective bioreduction of 1-(3,4-difluorophenyl)-3-nitropropan-1-one: key intermediate of ticagrelor. RSC Advances, 6, 35086-35090. Available from: [Link]

  • Supplementary Information for "Highly enantioselective bioreduction of 1-(3,4-difluorophenyl)-3-nitropropan-1-one". Royal Society of Chemistry. Available from: [Link]

  • LabMed Discovery. Chiral drugs. Available from: [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations Guidebook. Available from: [Link]

  • Google Patents. Method for preparing (S) -2-chloro-1- (3, 4-difluorophenyl) ethanol.
  • Pham-Huy, C., et al. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science, 2(2), 85-100. Available from: [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. Available from: [Link]

  • Shijiazhuang Dingmin pharmaceutical Sciences Co.,Ltd. Sunitinib Intermediates. Available from: [Link]

  • Ihara, T., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Records of Natural Products, 11(2), 139-147. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enzymatic Asymmetric Synthesis of (R)-1-(3,4-Difluorophenyl)ethanol

Executive Summary This guide details the protocol for the enantioselective enzymatic reduction of 3,4-difluoroacetophenone to (R)-1-(3,4-difluorophenyl)ethanol . This chiral alcohol is a high-value pharmacophore, serving...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the enantioselective enzymatic reduction of 3,4-difluoroacetophenone to (R)-1-(3,4-difluorophenyl)ethanol . This chiral alcohol is a high-value pharmacophore, serving as a structural motif in various bioactive compounds, including ticagrelor intermediates and experimental COX-2 inhibitors.

Unlike traditional chemical reduction (e.g., NaBH₄) which yields racemates, or chiral metal catalysis (e.g., Ru-Noyori) which requires heavy metal removal, this biocatalytic route utilizes Ketoreductases (KREDs) . This method offers >99% enantiomeric excess (ee), mild aqueous conditions, and simplified downstream processing.

Key Advantages[1]
  • Stereocontrol: Direct access to the (R)-enantiomer via anti-Prelog specific enzymes.

  • Atom Economy: 100% theoretical yield (compared to 50% max yield in lipase-based kinetic resolution).

  • Scalability: Validated for gram-to-kilogram scale production.

Mechanism of Action & Stereochemical Logic

The synthesis relies on the stereoselective transfer of a hydride from the cofactor NADPH to the re-face or si-face of the prochiral ketone.

Stereochemical Inversion Logic

It is critical to select the correct enzyme class.

  • Target: (R)-1-(3,4-difluorophenyl)ethanol.

  • Enzyme Selection: An anti-Prelog KRED (commonly found in Lactobacillus kefir or Lactobacillus brevis strains) is required.

  • Note on Nomenclature: In literature regarding the related intermediate 2-chloro-1-(3,4-difluorophenyl)ethanol, the same enzyme class yields the (S)-enantiomer. This is an artifact of Cahn-Ingold-Prelog (CIP) priority rules—the chlorine atom flips the priority of the alkyl group. For the non-chlorinated target requested here, the anti-Prelog enzyme yields the (R) -enantiomer.

Cofactor Regeneration

To make the process economically viable, the expensive cofactor (NADPH) is regenerated in situ using a coupled enzyme system, typically Glucose Dehydrogenase (GDH).

G Ketone 3,4-Difluoroacetophenone Alcohol (R)-Alcohol (Product) Ketone->Alcohol KRED Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone GDH NADPH NADPH NADP NADP+ NADPH->NADP NADP->NADPH

Figure 1: Coupled enzymatic cycle.[1] The KRED consumes NADPH to reduce the ketone, while GDH oxidizes glucose to regenerate NADPH. This ensures the expensive cofactor is used only in catalytic amounts.

Materials & Equipment

Reagents
ComponentSpecificationFunction
Substrate 3,4-Difluoroacetophenone (>98%)Starting Material
Enzyme KRED Screening Kit (e.g., Codexis, Evoxx) or L. kefir ADHCatalyst
Cofactor NADP+ (disodium salt)Hydride Source
Recycling Enzyme Glucose Dehydrogenase (GDH-105 or similar)Cofactor Regeneration
Co-substrate D-GlucoseSacrificial reductant
Buffer Potassium Phosphate (KPi), 100 mM, pH 7.0Reaction Medium
Co-solvent Isopropanol (IPA) or DMSOSolubility Enhancer
Equipment
  • Screening: 96-well deep-well plates, orbital shaker (thermostated).

  • Production: Jacketed glass reactor (100 mL - 1 L) with overhead stirring.

  • Analytics: HPLC with Chiralcel OD-H or AD-H column.

Protocol 1: Enzyme Screening (Micro-scale)

Objective: Identify the specific KRED variant that provides >99% conversion and >99% ee for the (R)-enantiomer.

  • Stock Preparation:

    • Substrate Stock: Dissolve 3,4-difluoroacetophenone in DMSO to a concentration of 500 mM.

    • Recycling Mix: Prepare 100 mM KPi buffer (pH 7.0) containing 1.0 mM NADP+, 150 mM Glucose, and 5 U/mL GDH.

  • Plate Setup:

    • Dispense 1–2 mg of different KRED lyophilized powders into wells of a 96-well plate.

    • Add 980 µL of Recycling Mix to each well.

    • Add 20 µL of Substrate Stock (Final conc: 10 mM substrate, 2% DMSO).

  • Incubation:

    • Seal plate with aluminum foil/film.

    • Incubate at 30°C, 600 rpm for 24 hours.

  • Quenching & Extraction:

    • Add 1 mL Ethyl Acetate (EtOAc) to each well.

    • Vortex vigorously for 5 minutes.

    • Centrifuge (4000 rpm, 5 min) to separate phases.

  • Analysis:

    • Transfer 200 µL of the organic (top) layer to HPLC vials.

    • Analyze via Chiral HPLC (Method described in Section 6).

Protocol 2: Preparative Scale Synthesis (Gram-Scale)

Objective: Produce 5.0 g of (R)-1-(3,4-difluorophenyl)ethanol with >90% isolated yield.

Reaction Setup
  • Buffer Prep: In a 250 mL vessel, add 100 mL of Potassium Phosphate buffer (100 mM, pH 7.0).

  • Cofactor/Recycling: Add:

    • D-Glucose: 7.0 g (1.2 equivalents relative to ketone).

    • NADP+: 20 mg (Catalytic amount).

    • GDH (CDX-901 or equivalent): 50 mg (~500 Units).

  • Substrate Addition:

    • Dissolve 5.0 g (32 mmol) of 3,4-difluoroacetophenone in 5 mL DMSO (or add neat if liquid and dispersible).

    • Add substrate to the reaction vessel.[2][3]

  • Enzyme Initiation:

    • Add 100 mg of the selected (R)-selective KRED (from screening).

  • Reaction Conditions:

    • Temp: 30°C.

    • Stirring: 300–500 rpm (Ensure good emulsion; do not vortex to avoid protein denaturation).

    • pH Control: Monitor pH. If it drops below 6.5 (due to gluconic acid formation), titrate with 2M NaOH (automatic titrator recommended).

Work-up (Downstream Processing)
  • Monitoring: Check conversion at 6h and 24h via HPLC.

  • Extraction:

    • Once conversion >99%, add 100 mL Ethyl Acetate (EtOAc) or MTBE.

    • Stir for 20 mins. Allow phases to separate.

    • Collect organic phase.[3][4] Repeat extraction 2x with 50 mL solvent.

  • Purification:

    • Dry combined organics over MgSO₄.

    • Filter and concentrate under vacuum (Rotovap) at 40°C.

    • Result: Colorless to pale yellow oil. (Chemical purity usually >98% without column chromatography).

Analytical Methods (Quality Control)

Self-Validating Step: Always run a racemic standard (produced via NaBH₄ reduction of the ketone) before running enzymatic samples to confirm retention times.

Chiral HPLC Method[1][5][6][7][8][9]
  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (95 : 5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm and 254 nm.

  • Temperature: 25°C.

Expected Results:

  • (S)-Enantiomer: ~8.5 min (Minor peak).

  • (R)-Enantiomer: ~10.2 min (Major peak).

  • Note: Retention times vary by system; confirm with standards.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) pH drop (Gluconic acid buildup)Maintain pH 7.0 using a pH-stat with 1M NaOH.
Low Conversion Substrate InhibitionUse "Fed-batch" mode: Add substrate in 4 aliquots over 8 hours.
Low ee Wrong Enzyme / RacemizationRe-screen enzymes; Ensure pH is not >8.0 (prevents base-catalyzed racemization).
Emulsion during workup Enzyme proteins acting as surfactantsAdd Celite (diatomaceous earth) and filter before extraction.

Process Workflow Diagram

Workflow cluster_screening Phase 1: Screening cluster_scaleup Phase 2: Scale-Up Step1 96-Well Plate Setup (Panel of KREDs) Step2 Incubation (24h, 30°C) Step1->Step2 Step3 HPLC Analysis (Select Hit >99% ee) Step2->Step3 Step4 1L Reactor Setup (pH Stat, GDH Recycle) Step3->Step4 Transfer Best Candidate Step5 Reaction Monitoring (IPC by HPLC) Step4->Step5 Step6 Extraction (MTBE/EtOAc) Step5->Step6 Conversion >99% Step7 Isolation & Drying Step6->Step7

Figure 2: End-to-end workflow from enzyme selection to product isolation.

References

  • Guo, X., et al. (2017). "Development of a Practical Enzymatic Process for Preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol."[5] Organic Process Research & Development. (Demonstrates KRED scale-up on the closely related chloro-analog). [6]

  • Hollmann, F., et al. (2021). "Enzymatic reduction of ketones." Green Chemistry. (General review of KRED/GDH recycling systems).
  • Daicel Chiral Technologies. "Chiralcel OD-H Instruction Manual." (Standard reference for separation of phenyl-ethanol derivatives).

  • Goldberg, K., et al. (2007). "Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part I: processes with isolated enzymes." Applied Microbiology and Biotechnology.

Sources

Application

Application Note: A Methodology for Diastereoselective Cyclopropanation Using (1R)-1-(3,4-difluorophenyl)ethanol as a Chiral Directing Group

Abstract This guide outlines a scientifically grounded, detailed methodology for the use of (1R)-1-(3,4-difluorophenyl)ethanol as a chiral auxiliary in diastereoselective cyclopropanation reactions. While direct literatu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines a scientifically grounded, detailed methodology for the use of (1R)-1-(3,4-difluorophenyl)ethanol as a chiral auxiliary in diastereoselective cyclopropanation reactions. While direct literature for this specific chiral alcohol in this application is nascent, this document leverages well-established principles of hydroxyl-directed Simmons-Smith cyclopropanation of allylic alcohols to construct a robust, predictive framework.[1][2][3][4] We present a complete workflow, from substrate design to a detailed experimental protocol and mechanistic rationale, intended for researchers in medicinal chemistry and synthetic methodology development. The protocols herein are designed to be self-validating and are supported by authoritative principles in asymmetric synthesis.

Introduction: The Strategic Value of Chiral Cyclopropanes

The cyclopropane ring is a highly valuable structural motif in modern drug discovery.[5][6] Its rigid, three-dimensional geometry allows for precise control over the spatial orientation of substituents, which can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune pharmacokinetic properties.[5] However, the stereoselective synthesis of substituted cyclopropanes remains a significant challenge.

One of the most powerful and reliable strategies for controlling stereochemistry during cyclopropanation is the use of substrate-bound chiral auxiliaries.[2][7] Among these, chiral allylic alcohols have proven to be exceptionally effective directing groups in the Simmons-Smith reaction and its variants.[1][2][3][8] The hydroxyl group coordinates to the zinc-carbenoid reagent, delivering the methylene group to one face of the alkene with high selectivity.[2][8]

This application note proposes a detailed methodology for leveraging (1R)-1-(3,4-difluorophenyl)ethanol as a stereocontrolling element within an allylic alcohol substrate for diastereoselective cyclopropanation. The difluorophenyl moiety offers potential for novel electronic interactions and serves as a common pharmacophore, making this a synthetically relevant approach.

Mechanistic Rationale: Hydroxyl-Directed Diastereoselection

The cornerstone of this protocol is the well-established mechanism of the Simmons-Smith cyclopropanation of chiral allylic alcohols.[3][4][8] The reaction proceeds through the formation of an organozinc reagent, typically by activating diiodomethane with a zinc source like diethylzinc (the Furukawa reagent).[4]

The key to stereocontrol lies in the coordination of the substrate's chiral hydroxyl group to the zinc carbenoid. This coordination creates a transient, rigid, chelated intermediate that dictates the trajectory of the methylene transfer.

The proposed mechanistic pathway involves:

  • Alkoxide Formation: The chiral allylic alcohol reacts with the zinc reagent (e.g., EtZnCH₂I) to form a zinc alkoxide.

  • Chelation and Conformation: The zinc center coordinates with the double bond, forcing the substrate into a specific low-energy conformation. To minimize A(1,3) strain, the largest substituent on the chiral center (the 3,4-difluorophenyl group) orients away from the alkene.[3]

  • Directed Methylene Transfer: The coordinated iodomethyl group (the carbenoid) is then delivered intramolecularly to the more accessible face of the double bond, syn to the hydroxyl group.[2][3]

  • Product Formation: Collapse of the intermediate releases the cyclopropanated product with a defined relative stereochemistry.

Mechanism_of_Directed_Cyclopropanation Proposed Mechanism for Hydroxyl-Directed Cyclopropanation Substrate Chiral Allylic Alcohol + Et₂Zn/CH₂I₂ Alkoxide Zinc Alkoxide Formation (R-O-ZnCH₂I) Substrate->Alkoxide Coordination Chelate Chelated Intermediate (Minimized A(1,3) Strain) Alkoxide->Chelate Conformational Lock Product syn-Cyclopropylmethanol Product Chelate->Product Intramolecular Methylene Transfer

Caption: Proposed mechanism showing coordination and directed methylene transfer.

Experimental Guide: Protocol and Workflow

This section provides a detailed protocol for the cyclopropanation of a model substrate, (2E,4R)-4-(3,4-difluorophenyl)pent-2-en-1-ol , which incorporates the chiral auxiliary.

Materials and Reagents
ReagentGradeSupplierNotes
(2E,4R)-4-(3,4-difluorophenyl)pent-2-en-1-ol>98% PurityCustom SynthesisSubstrate. Ensure anhydrous conditions.
Dichloromethane (DCM)Anhydrous, >99.8%Sigma-AldrichUse directly from a solvent purification system or freshly opened bottle.
Diethylzinc (Et₂Zn)1.0 M solution in hexanesSigma-AldrichPyrophoric. Handle under inert atmosphere with extreme caution.
Diiodomethane (CH₂I₂)>99%, stabilizedAcros OrganicsFilter through a plug of basic alumina before use to remove iodine.
Saturated aq. Ammonium Chloride (NH₄Cl)Reagent GradeFisher ScientificFor quenching the reaction.
Saturated aq. Sodium Bicarbonate (NaHCO₃)Reagent GradeFisher ScientificFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWRFor drying organic layers.
Step-by-Step Experimental Protocol

Reaction Setup:

  • To a flame-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the chiral allylic alcohol (e.g., 200 mg, 1.0 mmol, 1.0 equiv).

  • Dissolve the alcohol in 10 mL of anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice-water bath.

Reagent Addition (Perform in a Fume Hood under N₂): 4. Slowly add diethylzinc (1.0 M solution in hexanes, 2.2 mL, 2.2 mmol, 2.2 equiv) dropwise via syringe over 5 minutes. Causality Note: The first equivalent of Et₂Zn deprotonates the alcohol to form the zinc alkoxide. The excess is required for the subsequent reaction with diiodomethane. 5. Stir the resulting solution at 0 °C for 20 minutes. 6. In a separate flame-dried vial, dissolve diiodomethane (590 mg, 0.22 mL, 2.2 mmol, 2.2 equiv) in 2 mL of anhydrous DCM. 7. Add the diiodomethane solution dropwise to the reaction mixture at 0 °C over 10 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of unwanted side products. 8. After the addition is complete, allow the reaction to stir at 0 °C for 4-6 hours, monitoring its progress by Thin Layer Chromatography (TLC).

Workup and Purification: 9. Once the starting material is consumed (as indicated by TLC), quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl at 0 °C. Safety Note: This quench can be vigorous. 10. Allow the mixture to warm to room temperature and transfer it to a separatory funnel. 11. Add 15 mL of DCM and 15 mL of saturated aqueous NaHCO₃. Shake and separate the layers. 12. Extract the aqueous layer with DCM (2 x 15 mL). 13. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄. 14. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product. 15. Purify the crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure cyclopropylmethanol.

Analysis: 16. Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. 17. Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude product or by chiral HPLC analysis of the purified material. The syn diastereomer is the expected major product.[2][3]

Experimental Workflow Diagram

Caption: A left-to-right flowchart of the experimental procedure.

Troubleshooting and Expected Outcomes

A self-validating protocol anticipates potential issues. The following table provides guidance on common challenges.

Observation / ProblemProbable CauseSuggested Solution
Low or No Conversion Inactive zinc reagent (decomposed by air/moisture).Use a freshly opened bottle of Et₂Zn or titrate the solution before use. Ensure all glassware and solvents are scrupulously dry.
Decomposed diiodomethane (visible purple/brown color).Filter CH₂I₂ through a short plug of basic alumina immediately before use.
Low Diastereoselectivity Reaction temperature too high.Maintain the reaction strictly at 0 °C or consider running it at a lower temperature (e.g., -20 °C).
Use of a different zinc carbenoid reagent.The nature of the zinc carbenoid heavily influences selectivity. The Furukawa protocol (Et₂Zn/CH₂I₂) is recommended for high selectivity with allylic alcohols.[3][4]
Complex Mixture of Products Unpurified diiodomethane leading to radical side reactions.Ensure CH₂I₂ is purified as described above.
Reaction warmed prematurely during quench.Perform the quench slowly and strictly at 0 °C.

Conclusion

This application note provides a comprehensive and technically detailed framework for the diastereoselective cyclopropanation of allylic alcohols containing the (1R)-1-(3,4-difluorophenyl)ethanol chiral motif. By leveraging the well-understood principles of hydroxyl-directed Simmons-Smith reactions, this guide offers a robust starting point for synthesizing valuable, enantioenriched cyclopropylmethanols. The provided protocol, mechanistic insights, and troubleshooting guide are designed to empower researchers to successfully implement this methodology and explore its applications in the synthesis of complex molecules for drug discovery and development.

References

  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PMC.
  • Kitajima, H., Aoki, Y., Ito, K., & Katsuki, T. (1995). Asymmetric Simmons-Smith Cyclopropanation of E-Allylic Alcohols Using 1,1'-Bi-2-naphthol-3,3'-dicarboxamide as a Chiral Auxiliary. Chemistry Letters.
  • Diastereoselective Cyclopropanation of Terminal, Nonconjugated Alkenes with 2-Oxoethylpyridinium Salts via Nucleopallad
  • Rh(III)
  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes (2023). ChemRxiv.
  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes (2023). ChemRxiv.
  • A Diastereoselective Cyclopropanation Str
  • Cyclopropanation. Myers Research Group, Harvard University.
  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Simmons-Smith Cyclopropan
  • Asymmetric Cyclopropan
  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050.
  • Kumar, A., & Kumar, V. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5737.
  • Simmons-Smith Reaction. Organic Chemistry Portal.
  • A catalytic enantioselective reaction using a C2-symmetric disulfonamide as a chiral ligand: Simmons-Smith cyclopropanation of allylic alcohols by the Et2Zn-CH2I2-disulfonamide system.
  • Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes (2021). Journal of the American Chemical Society.
  • Fasan, R. (2016). Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts.
  • A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Tetrahedron: Asymmetry.

Sources

Method

Precision Inversion: Optimizing Mitsunobu Conditions for Chiral Fluorinated Alcohols

Executive Summary The introduction of fluorine into chiral scaffolds is a cornerstone of modern medicinal chemistry, modulating metabolic stability ( ), lipophilicity ( ), and binding affinity. However, the Mitsunobu inv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of fluorine into chiral scaffolds is a cornerstone of modern medicinal chemistry, modulating metabolic stability (


), lipophilicity (

), and binding affinity. However, the Mitsunobu inversion of chiral

-trifluoromethyl alcohols (and related fluorinated carbinols) presents a "Mitsunobu Paradox." While the electron-withdrawing

group increases the acidity of the alcohol (

vs.

for non-fluorinated analogs), theoretically facilitating betaine protonation, the reaction frequently fails due to steric hindrance and electronic repulsion at the nucleophilic attack stage.

This guide details the mechanistic barriers specific to fluorinated substrates and provides an optimized protocol utilizing the ADDP/PBu₃ (1,1'-(azodicarbonyl)dipiperidine / tributylphosphine) system, which significantly outperforms standard DEAD/PPh₃ conditions in suppressing elimination and hydrazine alkylation side reactions.

Mechanistic Insight: The Fluorine Barrier

To optimize the reaction, one must understand why standard conditions (DEAD/PPh₃) often result in low yields or retention of configuration for


 alcohols.
The Steric-Electronic Wall

The trifluoromethyl group is sterically demanding (approximate van der Waals volume similar to an isopropyl group) and creates a dense electron cloud.

  • Nucleophilic Approach: The

    
     transition state requires backside attack. The bulk of the 
    
    
    
    group shields the electrophilic carbon.
  • Dipole Repulsion: The strong C-F dipoles can electronically repel the incoming nucleophile (e.g., carboxylate), raising the activation energy for inversion.

  • Side Reactions: Because the

    
     step is slow, the intermediate oxyphosphonium salt is prone to:
    
    • Elimination: Forming the styrene derivative (especially if the nucleophile is basic).

    • Hydrazine Alkylation: The azodicarboxylate byproduct acts as a nucleophile, attacking the activated alcohol (N-alkylation) instead of the desired nucleophile.

Reagent Evolution
  • Standard (DEAD/PPh₃): Often fails due to the weak basicity of the betaine intermediate and the steric bulk of triphenylphosphine.

  • Optimized (ADDP/PBu₃):

    • ADDP: Forms a more basic betaine, ensuring complete deprotonation of the pronucleophile.

    • PBu₃ (Tributylphosphine): A smaller, more nucleophilic phosphine. It forms the oxyphosphonium species more rapidly and, critically, reduces steric crowding around the phosphorus center, allowing the bulky fluorinated alcohol to activate efficiently.

Visualization: Pathway & Decision Logic

Mechanistic Pathway

The following diagram illustrates the competition between the desired Inversion (


) and the common failure modes (Retention/Elimination) specific to fluorinated alcohols.

Mitsunobu_Mechanism cluster_barrier The Fluorine Barrier Start Chiral α-CF3 Alcohol OxyPhos Oxyphosphonium Intermediate (Activated Alcohol) Start->OxyPhos Activation via R3P/ADDP Betaine Betaine Formation (R3P + Azodicarboxylate) Betaine->OxyPhos Reagents SN2 SN2 Attack (Inversion) OxyPhos->SN2 Strong Nucleophile Min. Sterics (PBu3) Side_Elim E2 Elimination (Styrene Product) OxyPhos->Side_Elim Basic Conditions Slow SN2 Side_Alk Hydrazine Alkylation (N-Alkylated Byproduct) OxyPhos->Side_Alk Azodicarboxylate Attack (If Nu is weak)

Caption: Competitive pathways in the Mitsunobu reaction of


 alcohols. Success depends on accelerating the 

step over elimination.

Experimental Protocols

Reagent Selection Matrix

Use this table to select the correct system based on your substrate's steric profile.

ParameterStandard Conditions Optimized Conditions (Recommended)
Substrate Scope Primary / Unhindered Secondary Alcohols

Alcohols
, Sterically Hindered

Phosphine Triphenylphosphine (

)
Tributylphosphine (

)
Azodicarboxylate DEAD or DIADADDP (1,1'-(azodicarbonyl)dipiperidine)
Solvent THFTHF (or Toluene for solubility)
Temp 0°C

RT
0°C

RT
(Strict temp control)
Primary Advantage Cost, AvailabilityHigh Yield, Suppression of Elimination
Protocol: Inversion of (S)- -Trifluoromethyl Benzyl Alcohol

Objective: Invert (S)-


-trifluoromethyl benzyl alcohol to the (R)-ester using 4-nitrobenzoic acid.[1]
Materials
  • Substrate: (S)-1-phenyl-2,2,2-trifluoroethanol (1.0 equiv)

  • Nucleophile: 4-Nitrobenzoic acid (1.5 equiv) - Chosen for ease of crystallization and UV detection.

  • Phosphine: Tributylphosphine (

    
    ) (1.5 equiv) - Handle under inert atmosphere.
    
  • Azo Reagent: ADDP (1.5 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration relative to alcohol)

Step-by-Step Procedure
  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under a stream of nitrogen.

  • Solubilization: Charge the flask with the Nucleophile (4-nitrobenzoic acid) and the Substrate (

    
     alcohol) in anhydrous THF.
    
  • Phosphine Addition: Add

    
      via syringe. The solution should remain clear.
    
    • Note:

      
       is pyrophoric and has a stench; use proper ventilation and bleach to quench syringes.
      
  • Cooling: Submerge the flask in an ice/water bath (0°C). Allow to equilibrate for 10 minutes.

  • ADDP Addition (Critical Step): Add ADDP as a solid in small portions (or dissolved in minimal THF if using a dropping funnel) over 15–20 minutes.

    • Observation: A precipitate (ADDP-hydrazine) may begin to form as the reaction proceeds, but the initial betaine formation is usually soluble.

    • Why Slow Addition? To keep the concentration of the active betaine low relative to the alcohol, preventing side reactions.

  • Reaction: Remove the ice bath after addition is complete. Stir at room temperature for 12–24 hours.

    • Monitoring: Monitor by TLC (silica gel) or

      
       NMR. The shift of the 
      
      
      
      group is distinct between alcohol and ester.
  • Workup:

    • Dilute with diethyl ether or EtOAc.[2]

    • Filter off the precipitated phosphine oxide/hydrazine byproducts (ADDP byproducts are often less soluble than DEAD byproducts, aiding purification).

    • Wash filtrate with Sat.[1]

      
       (removes unreacted acid) and Brine.[2]
      
    • Dry over

      
      , filter, and concentrate.[2]
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Troubleshooting & Optimization

Common Failure Modes
ObservationDiagnosisCorrective Action
No Reaction (SM Recovery) Betaine did not activate alcohol due to sterics.Switch to TMAD (Tetramethylazodicarboxamide) +

.
Elimination Product (Styrene) Reaction temperature too high; Basicity too high.Keep reaction at 0°C longer; Ensure anhydrous conditions.
Retention of Configuration Ion-pair collapse without inversion.Switch solvent to Toluene (promotes tighter ion pairing for

) or Benzene .
N-Acylurea Byproduct "Staudinger-like" side reaction.Ensure Acid is added after Betaine formation (Modified addition order).
Modified Addition Order (Pre-formation of Betaine)

If the standard protocol yields poor results, use the Betaine Pre-formation method:

  • Dissolve ADDP and

    
     in THF at 0°C. Stir for 10 mins (Yellow/Orange color fades).
    
  • Add the Alcohol slowly.

  • Add the Nucleophile (Acid) last. Reasoning: This ensures the active oxyphosphonium species is formed immediately upon alcohol addition, minimizing the window for the alcohol to react with the azo-reagent directly.

References

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link

  • Tsunoda, T., Yamamiya, Y., & Ito, S. (1993). "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters, 34(10), 1639-1642. Link

  • Dodge, J. A., et al. (1996).[3] "A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols: Inversion of Menthol." Organic Syntheses, 73, 110.[3] Link

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

  • Hughes, D. L. (1992). "The Mitsunobu Reaction."[1][2][3][4][5][6][7][8][9][10] Organic Reactions, 42, 335-656. Link

Sources

Application

Application Note: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of 1-(3,4-difluorophenyl)ethanone

[1] Abstract & Application Context The enantioselective reduction of 1-(3,4-difluorophenyl)ethanone to (S)-1-(3,4-difluorophenyl)ethanol is a critical process step in the synthesis of Ticagrelor (Brilinta), a P2Y12 plate...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Application Context

The enantioselective reduction of 1-(3,4-difluorophenyl)ethanone to (S)-1-(3,4-difluorophenyl)ethanol is a critical process step in the synthesis of Ticagrelor (Brilinta), a P2Y12 platelet inhibitor used for the prevention of thrombotic events.

While early routes utilized stoichiometric chiral boranes (CBS reduction), modern process chemistry favors Asymmetric Transfer Hydrogenation (ATH) using Ruthenium(II)-arene complexes. This method offers superior atom economy, eliminates the need for high-pressure hydrogenation equipment, and utilizes an inexpensive, easy-to-handle hydrogen donor (Formic Acid/Triethylamine).

This application note details a robust protocol using RuCl(p-cymene)[(S,S)-Ts-DPEN] , achieving >99% conversion and >98% enantiomeric excess (ee).

Mechanistic Insight: Metal-Ligand Bifunctional Catalysis

The efficiency of this reaction relies on the Noyori-Ikariya mechanism , which operates via an outer-sphere pathway. Unlike classical hydrogenation where the substrate binds directly to the metal, this system utilizes a metal-ligand bifunctional approach.

The Catalytic Cycle
  • Active Species Generation: The precatalyst loses a chloride ion, and the Ts-DPEN ligand is deprotonated, forming a 16-electron Ru-amide complex.

  • Dehydrogenation of H-Source: The complex accepts a proton (to the amide nitrogen) and a hydride (to the Ruthenium) from Formic Acid, forming the 18-electron Ru-hydride-amine species.

  • Enantio-determining Step: The ketone coordinates via hydrogen bonding to the N-H proton of the ligand. A concerted transfer of the proton (from N) and hydride (from Ru) to the ketone occurs. This rigid transition state dictates the stereochemistry.

  • Product Release: The chiral alcohol is released, regenerating the 16-electron species.

Visualization: Catalytic Cycle

NoyoriMechanism PreCat Precatalyst RuCl(p-cymene)[(S,S)-TsDPEN] Active16e 16e- Ru-Amide Species (Solvent Stabilized) PreCat->Active16e - HCl RuHydride 18e- Ru-Hydride-Amine (Reducing Species) Active16e->RuHydride + H-Donor CO2 CO2 (Gas) Active16e->CO2 Byproduct TS Concerted Transition State (Outer Sphere) RuHydride->TS + Ketone TS->Active16e Product Release Product (S)-Alcohol TS->Product HSource HCOOH / TEA (H-Donor) HSource->Active16e Substrate Ketone Substrate Substrate->TS

Figure 1: The Noyori-Ikariya catalytic cycle showing the concerted proton/hydride transfer.

Experimental Protocol

Materials & Equipment
  • Substrate: 1-(3,4-difluorophenyl)ethanone (Purity >98%).

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (CAS: 192139-90-5).

    • Note: Use (S,S)-Ts-DPEN to obtain the (S)-alcohol. Use (R,R) for the (R)-alcohol.

  • Hydrogen Donor: Formic Acid / Triethylamine complex (5:2 molar ratio). Commercially available or prepared in situ.

  • Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF) (Optional, reaction can be run neat in H-donor).

  • Equipment: Jacketed glass reactor or round-bottom flask with magnetic stirring; Inert gas (Nitrogen/Argon) line.

Step-by-Step Procedure

This protocol is scaled for 10.0 g (64 mmol) of substrate.

  • Catalyst Preparation (Inert Atmosphere):

    • In a dry Schlenk flask, weigh RuCl(p-cymene)[(S,S)-Ts-DPEN] (204 mg, 0.32 mmol, 0.5 mol% loading).

    • Optional: If using lower loading (S/C > 1000), dissolve catalyst in minimal degassed DCM to ensure transfer.

  • Reaction Setup:

    • To a separate 100 mL 3-neck flask equipped with a thermometer and N2 inlet, add 1-(3,4-difluorophenyl)ethanone (10.0 g).

    • Add Formic Acid/TEA (5:2) azeotrope (30 mL, ~5 eq of hydride).

    • Degassing: Sparge the mixture with Nitrogen for 15 minutes. Oxygen poisons the Ru-Hydride species.

  • Initiation:

    • Add the catalyst (solid or solution) to the reaction mixture.

    • Heat the mixture to 30°C . Stirring must be vigorous (>500 rpm) to overcome mass transfer limitations if the mixture becomes viscous.

  • Monitoring:

    • Monitor via TLC (Hexane/EtOAc 8:2) or HPLC every 2 hours.

    • Endpoint: Typically 8–12 hours. Reaction is complete when ketone < 0.5%.

  • Workup:

    • Cool reaction to room temperature.[1]

    • Dilute with Water (50 mL) and DCM (50 mL).

    • Separate phases.[2] Extract aqueous layer with DCM (2 x 30 mL).

    • Wash combined organics with Saturated NaHCO3 (2 x 50 mL) to remove residual formic acid.

    • Wash with Brine (50 mL), dry over Na2SO4 , and concentrate under reduced pressure.

  • Purification:

    • The crude oil is often sufficiently pure (>98%). If necessary, purify via short-path distillation or silica gel chromatography (Hexane/EtOAc 9:1).

Workflow Diagram

Workflow Step1 Step 1: Prep Degas Substrate + H-Donor Step2 Step 2: Catalysis Add Ru-Cat, 30°C, 12h Step1->Step2 Step3 Step 3: Quench Add H2O/DCM Step2->Step3 Step4 Step 4: Wash Sat. NaHCO3 (Remove Acid) Step3->Step4 Step5 Step 5: Isolation Dry & Concentrate Step4->Step5

Figure 2: Operational workflow for the batch reduction process.

Optimization & Troubleshooting

Solvent and Hydrogen Source Screening

The choice of solvent significantly impacts reaction kinetics and enantioselectivity.

ParameterConditionConversion (12h)ee (%)Notes
H-Source HCOOH/TEA (5:2)>99%98.5%Recommended. Irreversible; CO2 off-gassing drives eq.
H-Source Isopropanol (IPA)85%94.0%Reversible (requires dilute conditions).
Solvent Neat (in H-Source)>99%98.5%Highest volumetric productivity.
Solvent DCM (1:1 v/v)95%98.0%Good for solid substrates; slower rate.
Solvent DMF (1:1 v/v)>99%97.5%Accelerates rate but slightly lowers ee.
Troubleshooting Guide
  • Low Conversion:

    • Cause: Oxygen poisoning. Fix: Strictly degas all reagents.

    • Cause: Low S/C ratio. Fix: Increase catalyst loading to 1 mol% or temperature to 40°C.

  • Low Enantioselectivity (<95% ee):

    • Cause: High Temperature.[1] Fix: Lower temp to 20–25°C (will increase reaction time).

    • Cause: Reverse Reaction. Fix: Ensure HCOOH/TEA ratio is maintained; avoid IPA.

  • Racemization:

    • Cause: Acidic workup. Fix: Ensure rapid neutralization with NaHCO3; benzylic alcohols are sensitive to acid-catalyzed racemization.

Analytical Methods (Quality Control)

To validate the (S)-configuration required for Ticagrelor synthesis, Chiral HPLC is mandatory.

Method Specifications
  • Instrument: HPLC with UV Detector (Diode Array).

  • Column: Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (95 : 5).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: 210 nm (Ar-F absorption) and 254 nm.

  • Retention Times (Approximate for OD-H):

    • (S)-Enantiomer: ~12.5 min (Major)

    • (R)-Enantiomer: ~14.2 min (Minor)

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][3][4][5] Accounts of Chemical Research. Link

  • Spring, S., et al. (2016). Ticagrelor: A Review of its Synthesis and Process Development. Organic Process Research & Development. (General context on Ticagrelor intermediates).

  • AstraZeneca. (2011). Patent WO2011017561A1: Process for the preparation of Ticagrelor intermediates. Link

  • Palmer, M., et al. (2009). Practical Asymmetric Hydrogenation of Ketones. Tetrahedron: Asymmetry. (Protocol validation for fluorinated acetophenones).

  • Sigma-Aldrich. Product Sheet: RuCl(p-cymene)[(S,S)-Ts-DPEN]. Link

Sources

Technical Notes & Optimization

Troubleshooting

improving enantiomeric excess of (1R)-1-(3,4-difluorophenyl)ethanol

The following technical guide is structured as a Level 3 Engineering Support Ticket response. It assumes the user has already attempted synthesis but is facing sub-optimal enantiomeric excess (ee) results.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 3 Engineering Support Ticket response. It assumes the user has already attempted synthesis but is facing sub-optimal enantiomeric excess (ee) results.

Subject: Optimization of Enantiomeric Excess for (1R)-1-(3,4-difluorophenyl)ethanol Assigned Specialist: Senior Application Scientist, Chiral Technologies Division Status: Open Priority: High (Ticagrelor Intermediate)[1]

Executive Summary & Diagnostic Scope

You are currently synthesizing (1R)-1-(3,4-difluorophenyl)ethanol , a critical intermediate for the P2Y12 antagonist Ticagrelor .[1] The industrial standard for this intermediate requires >99.5% ee to prevent costly downstream purification or the formation of diastereomeric impurities during the subsequent cyclopropanation or Mitsunobu coupling steps.[1]

If your current process yields 90-95% ee , you are likely facing one of three issues:

  • Thermodynamic Equilibrium: Reversible hydrogen transfer (in Chemocatalysis).[1]

  • Enzyme Mismatch/Conditions: Sub-optimal pH or temperature (in Biocatalysis).[1]

  • Process Racemization: Post-reaction degradation during workup.[1]

This guide provides two validated protocols (Biocatalytic and Chemocatalytic) and a troubleshooting matrix to bridge the gap to >99% ee.

Protocol A: Biocatalytic Reduction (The Gold Standard)

Recommendation: This is the preferred method for achieving >99.9% ee due to the rigid stereochemical pockets of Ketoreductases (KREDs).

The Mechanism

Biocatalysis utilizes KREDs with an NADPH cofactor.[1] To make this economically viable, a cofactor regeneration system (using Glucose Dehydrogenase/GDH or Isopropanol/ADH) is required.[1]

Validated Workflow

Enzyme Selection: Candida parapsilosis (whole cell) or engineered KREDs (e.g., from Codexis or equivalent libraries) typically favor the (S)-enantiomer. To obtain the (1R)-enantiomer , you must screen for "Anti-Prelog" KREDs.[1]

Step-by-Step Optimization:

  • Buffer Preparation: 100 mM Potassium Phosphate (KPi), pH 7.0.[1]

  • Substrate Loading: 10–50 g/L of 3,4-difluoroacetophenone.

  • Cofactor Regeneration: Add 1.5 eq Isopropanol (IPA) if using an ADH that accepts it, or Glucose (1.2 eq) + GDH.[1]

  • Reaction: Stir at 30°C for 24 hours.

Visualizing the Biocatalytic Cycle

The following diagram illustrates the coupled enzymatic system required to drive the reaction to completion without stoichiometric cofactor consumption.

Biocatalysis_Cycle Substrate 3,4-difluoroacetophenone KRED KRED (Anti-Prelog) Substrate->KRED Product (1R)-1-(3,4-difluorophenyl)ethanol NADP_Plus NADP+ Regeneration Cofactor Regeneration (IPA -> Acetone) NADP_Plus->Regeneration NADPH NADPH NADPH->KRED H-Donor KRED->Product KRED->NADP_Plus Regeneration->NADPH Recycle

Caption: Coupled enzymatic cycle showing substrate reduction driven by NADPH recycling.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Recommendation: Use if biological handling is unavailable. This method relies on Ru-based "Noyori-type" catalysts.[1]

The Critical Pivot: Hydrogen Source[1]
  • Avoid: Isopropanol (IPA). The reaction is reversible.[1][2][3] As product accumulates, the reverse oxidation occurs, eroding ee over time.[1]

  • Use: Formic Acid / Triethylamine (FA/TEA 5:2 azeotrope). This reaction is irreversible (releases CO2), kinetically trapping the high-ee product.[1]

Catalyst Selection for (1R)-Enantiomer

To obtain the (1R) -alcohol, you typically require the (R,R)-TsDPEN ligand complexed with Ruthenium.[1]

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN]

  • Loading: S/C ratio 1000:1 to 2000:1.

Optimization Table: Chemocatalysis
ParameterStandard ConditionOptimized for High eeWhy?
H-Source IsopropanolHCOOH / Et3N Irreversibility prevents product racemization.[1]
Temperature 25°C - 40°C0°C - 10°C Lower temp slows rate but drastically improves stereoselectivity (Enantiodiscrimination).
Concentration 0.1 M0.5 M - 1.0 M Higher concentration often favors the forward kinetic pathway in ATH.[1]

Troubleshooting Knowledge Base (FAQs)

Issue 1: "My ee drops from 98% to 92% during workup."

Diagnosis: Racemization via benzylic carbocation formation.[1] Root Cause: The 1-(3,4-difluorophenyl)ethanol carbocation is stabilized by the electron-rich ring (despite fluorines), making the C-OH bond labile in acidic conditions.[1] Solution:

  • Quench: Do NOT use strong mineral acids (HCl) to quench. Use Saturated NH4Cl.[1]

  • Extraction: Keep the aqueous phase neutral (pH 6-8).

  • Drying: Avoid acidic drying agents (like un-neutralized silica). Use Na2SO4.[1]

Issue 2: "Conversion is high, but ee is stuck at 96%."

Diagnosis: Non-selective background reaction or catalyst aging.[1] Solution:

  • Check Background: Run a blank without chiral catalyst.[1] If reduction occurs (rare but possible with trace metals), pass reagents through Chelex resin.[1]

  • Ligand Purity: Ensure your (R,R)-TsDPEN is optically pure. A 99% pure ligand cannot yield 100% pure product.[1]

  • Recrystallization: The product can often be upgraded.[1] Dissolve in hot Hexane/EtOAc (9:1) and cool slowly. The racemate often crystallizes differently than the pure enantiomer.[1]

Logic Tree for Troubleshooting

Follow this decision matrix to isolate your failure mode.

Troubleshooting_Tree Start Start: Low ee (<99%) Check_Method Method used? Start->Check_Method Biocat Biocatalysis Check_Method->Biocat Chemocat Ru-ATH (Chemocatalysis) Check_Method->Chemocat Check_Conv Is Conversion >95%? Biocat->Check_Conv Substrate_Inhib Substrate Inhibition? Try adding Tween-20 or DMSO Check_Conv->Substrate_Inhib No Screen_Enz Screen Different KRED (Check Prelog vs Anti-Prelog) Check_Conv->Screen_Enz Yes Check_H_Source H-Source used? Chemocat->Check_H_Source IPA_Used Isopropanol Check_H_Source->IPA_Used FA_Used Formic Acid/TEA Check_H_Source->FA_Used Switch_FA Switch to Formic Acid (Irreversible) IPA_Used->Switch_FA Check_Temp Lower Temp to 0°C FA_Used->Check_Temp

Caption: Diagnostic logic flow for identifying root causes of low enantiomeric excess.

Analytical Validation

Do not rely on optical rotation ([α]D) alone, as it is concentration/temperature dependent and insensitive to minor impurities.[1]

Standard HPLC Method:

  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (95:5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm (or 210 nm).

  • Reference: The (1R) peak typically elutes after the (1S) peak on OD-H columns, but must be confirmed with a racemic standard.

References

  • Biocatalytic Reduction:Highly enantioselective bioreduction of 1-(3,4-difluorophenyl)-3-nitropropan-1-one. (Note: While this paper discusses the nitro-derivative, the KRED specificity for the difluorophenyl ring is transferable).

    • Source: Royal Society of Chemistry (RSC) Advances.
    • URL:[Link]

  • Asymmetric Transfer Hydrogenation (Noyori Catalyst): Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes.

    • Source: Journal of the American Chemical Society (JACS).
    • URL:[Link]

  • Ticagrelor Synthesis Overview:The Discovery and Synthesis of Ticagrelor.

    • Source: BenchChem Technical Guides.[1]

  • Prevention of Racemization:Strategies to Prevent Racemiz

    • Source: BenchChem Technical Support.[1][2]

Sources

Optimization

Technical Support Center: Optimizing Yield in Asymmetric Hydrogenation of Fluoroacetophenones

Welcome to the technical support center for the asymmetric hydrogenation of fluoroacetophenones. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the asymmetric hydrogenation of fluoroacetophenones. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to chiral fluoro-alcohols. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental outcomes. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the asymmetric hydrogenation of fluoroacetophenones, providing a systematic approach to troubleshooting.

Issue 1: Low or No Conversion

Question: My hydrogenation reaction shows low or no conversion of the starting fluoroacetophenone. What are the potential causes and how can I resolve this?

Answer: Low or no conversion is a frequent issue that can often be traced back to several key factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Activity:

    • Cause: The catalyst may be inactive or poisoned. Many hydrogenation catalysts, particularly those based on palladium, platinum, and ruthenium, are pyrophoric and can be deactivated by exposure to air or moisture.[1][2] Catalyst poisoning can also occur due to impurities in the substrate, solvent, or hydrogen gas.[3]

    • Solution:

      • Catalyst Handling: Ensure all catalyst handling is performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

      • Reagent Purity: Use freshly purified substrates and high-purity, degassed solvents. Substrate impurities are a major contributor to runaway reactions and catalyst deactivation.[3]

      • Catalyst Selection: Consider a different catalyst. For fluoroacetophenones, ruthenium and iridium complexes with chiral ligands like BINAP, TsDPEN, or SpiroPAP have shown high activity.[4][5]

  • Reaction Conditions:

    • Cause: The temperature or pressure may be insufficient to overcome the activation energy of the reaction.

    • Solution:

      • Increase Pressure: Gradually increase the hydrogen pressure. Higher pressure increases the solubility of hydrogen in the reaction medium, which can enhance the reaction rate.[1]

      • Increase Temperature: Cautiously increase the reaction temperature. While higher temperatures can speed up the reaction, they may also lead to the formation of undesirable byproducts.[1] For fluorinated ketones, some catalytic systems have shown high efficiency even at elevated temperatures.[6]

  • Hydrogen Source:

    • Cause: In asymmetric transfer hydrogenation (ATH), the choice and quality of the hydrogen donor are critical. Common donors include isopropanol and a formic acid/triethylamine mixture.[7]

    • Solution:

      • Formic Acid/Triethylamine Ratio: If using a formic acid/triethylamine mixture, the molar ratio is crucial for reactivity and enantioselectivity.[8] An optimized ratio is essential for efficient hydride generation.[7]

      • Isopropanol Quality: When using isopropanol, ensure it is dry and of high purity.

Issue 2: Poor Enantioselectivity (Low % ee)

Question: My reaction is proceeding to completion, but the enantiomeric excess (% ee) of the desired chiral alcohol is low. How can I improve the stereoselectivity?

Answer: Poor enantioselectivity is a common challenge that often points to issues with the chiral ligand, catalyst-substrate interaction, or the presence of interfering substances.

  • Ligand Choice and Integrity:

    • Cause: The chiral ligand may not be optimal for the specific fluoroacetophenone substrate. The electronic and steric properties of the ligand play a crucial role in creating the chiral environment necessary for stereoselective hydrogenation.[4]

    • Solution:

      • Ligand Screening: Experiment with a variety of chiral ligands. For fluoroacetophenones, ligands with electron-withdrawing groups can be effective.[6] For instance, the Difluorphos ligand has demonstrated outstanding performance in the ruthenium-catalyzed asymmetric hydrogenation of fluorinated β-functionalized ketones.[6]

      • Ligand Purity: Ensure the chiral ligand is of high purity and the correct enantiomeric form.

  • Role of Additives and Solvents:

    • Cause: The solvent and any additives (like bases) can significantly influence the transition state of the reaction, thereby affecting enantioselectivity.

    • Solution:

      • Solvent Effects: Screen different solvents. Protic solvents like ethanol and methanol can participate in the catalytic cycle and influence stereoselectivity.[5][9]

      • Base Effects: In many catalytic systems, a base is required to generate the active catalyst species.[4] However, the nature and concentration of the base can impact the enantiomeric excess.[10] For example, with some iridium catalysts, NaOH has been shown to be an effective base, leading to high enantioselectivity.[11] A C-F···Na charge-dipole interaction in the transition state has been proposed to be responsible for diastereomeric control in the hydrogenation of α-fluoro ketones.[12]

  • Reaction Temperature:

    • Cause: Higher reaction temperatures can sometimes lead to a decrease in enantioselectivity by allowing for less-selective reaction pathways to become more accessible.

    • Solution:

      • Lower Temperature: Try running the reaction at a lower temperature. While this may slow down the reaction rate, it can often improve the enantiomeric excess.

Issue 3: Side Reactions and Byproduct Formation

Question: I am observing significant byproduct formation, particularly defluorination of my starting material. How can I minimize these side reactions?

Answer: Side reactions, especially defluorination, are a known challenge in the hydrogenation of fluorinated aromatic compounds.

  • Catalyst Selection:

    • Cause: Palladium-based catalysts are often prone to causing hydrodefluorination.

    • Solution:

      • Avoid Palladium: If possible, avoid using palladium on carbon (Pd/C) or other palladium-based catalysts.

      • Alternative Catalysts: Ruthenium and iridium catalysts are generally more chemoselective for the hydrogenation of the carbonyl group without affecting the C-F bond.[4] Platinum-based catalysts could also be a more chemoselective option.[13]

  • Reaction Conditions:

    • Cause: Harsh reaction conditions (high temperature and pressure) can promote side reactions.

    • Solution:

      • Milder Conditions: Optimize for the mildest possible conditions (lower temperature and pressure) that still afford a reasonable reaction rate.

Issue 4: Catalyst Deactivation and Recyclability

Question: My catalyst appears to deactivate over the course of the reaction or upon attempted recycling. What strategies can I employ to improve catalyst stability?

Answer: Catalyst deactivation can be caused by poisoning, sintering, or decomposition of the active species.[10][14]

  • Immobilization:

    • Cause: Homogeneous catalysts can be difficult to separate from the reaction mixture and may degrade during workup.

    • Solution:

      • Heterogenization: Consider immobilizing the chiral catalyst on a solid support like silica.[6] This can facilitate catalyst recovery and reuse.

  • Reaction Environment:

    • Cause: The presence of impurities or reactive functional groups can lead to catalyst deactivation.

    • Solution:

      • Substrate Purity: As mentioned previously, ensuring high substrate purity is crucial.[3]

      • Protecting Groups: If the substrate contains other functional groups that might interfere with the catalyst, consider using protecting groups.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical mechanism for the asymmetric hydrogenation of ketones?

A1: The most widely accepted mechanism for many ruthenium and iridium-based catalysts involves a "metal-ligand bifunctional" or "outer sphere" mechanism. In this pathway, both the metal center and the chiral ligand actively participate in the hydrogen transfer. The active catalyst is often a metal hydride species. The ketone substrate coordinates to the metal, and hydrogen is transferred from the metal and a proton is transferred from the ligand to the carbonyl group in a concerted, six-membered transition state.[4][15]

Q2: How do I choose the right catalyst for my specific fluoroacetophenone?

A2: Catalyst selection is highly substrate-dependent. A good starting point is to review the literature for similar substrates. Ruthenium and iridium catalysts are often excellent choices for the asymmetric hydrogenation of ketones.[4] Specifically, complexes with ligands like BINAP derivatives and diamine-based ligands have shown broad applicability and high efficiency.[4] For fluorinated ketones, catalysts that have demonstrated high performance include those with electron-withdrawing ligands.[6]

Q3: What are the key safety considerations for high-pressure hydrogenation reactions?

A3: High-pressure hydrogenations carry significant risks, including fire, explosion, and runaway reactions.[2][3] Key safety precautions include:

  • Proper Equipment: Use a pressure-rated reactor and ensure all fittings are secure.[2][16]

  • Inert Atmosphere: Always purge the reactor with an inert gas (e.g., nitrogen or argon) to remove all oxygen before introducing hydrogen.[2]

  • Ventilation: Work in a well-ventilated fume hood to prevent the accumulation of flammable hydrogen gas.[1]

  • Temperature and Pressure Monitoring: Continuously monitor the reaction temperature and pressure. Hydrogenation reactions are often exothermic.[14]

  • Catalyst Handling: Handle pyrophoric catalysts under an inert atmosphere to prevent them from igniting upon contact with air.[1]

Q4: Can I use asymmetric transfer hydrogenation (ATH) instead of high-pressure hydrogenation?

A4: Yes, ATH is a viable and often safer alternative to high-pressure hydrogenation as it avoids the use of gaseous hydrogen.[7] In ATH, a hydrogen donor like isopropanol or a formic acid/triethylamine mixture is used.[17] Many of the same ruthenium and iridium catalysts are effective for both processes.[18][19]

III. Experimental Protocols and Data

Protocol 1: General Procedure for Asymmetric Hydrogenation of a Fluoroacetophenone

This protocol provides a general starting point for the asymmetric hydrogenation of a fluoroacetophenone using a Ru- or Ir-based catalyst.

  • Catalyst Preparation (in a glovebox): In a vial, weigh the chiral catalyst (e.g., [Ir(COD)Cl]₂ and the chiral ligand in the appropriate molar ratio).

  • Reaction Setup: To a high-pressure reactor, add the fluoroacetophenone substrate and the solvent (e.g., ethanol).

  • Inerting: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) 3-5 times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the catalyst solution to the reactor via a syringe.

  • Base Addition: If required, add the base (e.g., a solution of NaOH in ethanol).

  • Hydrogenation: Purge the reactor with hydrogen gas 3-5 times, then pressurize to the desired pressure (e.g., 30 bar).

  • Reaction: Stir the reaction mixture at the desired temperature for the specified time.

  • Workup: After the reaction is complete, carefully vent the hydrogen gas and purge with an inert gas. The reaction mixture can then be analyzed by chiral GC or HPLC to determine conversion and enantiomeric excess.

Data Summary: Influence of Reaction Parameters

The following table summarizes the typical effects of various reaction parameters on the yield and enantioselectivity of the asymmetric hydrogenation of fluoroacetophenones. This is a generalized summary, and optimal conditions will be substrate-specific.

ParameterEffect on YieldEffect on % eeRationale
Catalyst Loading Increases with higher loading (to a point)Generally high, can decrease at very low loadingHigher catalyst concentration increases the reaction rate.
Hydrogen Pressure Increases with higher pressureCan have a variable effectHigher pressure increases hydrogen concentration in the liquid phase.[1]
Temperature Increases with higher temperatureOften decreases at higher temperaturesHigher temperatures increase reaction rates but can reduce selectivity.[1]
Solvent Highly dependent on the catalyst systemProtic solvents can be beneficialSolvents can coordinate to the metal center and influence the catalytic cycle.[9]
Base Often necessary for catalyst activationCan significantly impact % eeThe base is typically involved in the formation of the active metal hydride species.[10][11]

IV. Visualized Workflows and Mechanisms

Troubleshooting Workflow for Low Conversion

G start Low or No Conversion catalyst Check Catalyst Activity start->catalyst conditions Review Reaction Conditions start->conditions reagents Verify Reagent Purity start->reagents catalyst_q1 Was catalyst handled under inert atmosphere? catalyst->catalyst_q1 conditions_q1 Is the H2 pressure sufficient? conditions->conditions_q1 reagents_q1 Are substrate and solvent pure and dry? reagents->reagents_q1 catalyst_sol1 Re-run with proper inert techniques catalyst_q1->catalyst_sol1 No catalyst_q2 Is the catalyst known to be active for this substrate? catalyst_q1->catalyst_q2 Yes end Re-evaluate Results catalyst_sol1->end catalyst_sol2 Screen alternative catalysts (e.g., different metal or ligand) catalyst_q2->catalyst_sol2 No catalyst_q2->end Yes catalyst_sol2->end conditions_sol1 Increase H2 pressure incrementally conditions_q1->conditions_sol1 No conditions_q2 Is the temperature appropriate? conditions_q1->conditions_q2 Yes conditions_sol1->end conditions_sol2 Increase temperature cautiously conditions_q2->conditions_sol2 No conditions_q2->end Yes conditions_sol2->end reagents_sol1 Purify substrate and use fresh, dry solvent reagents_q1->reagents_sol1 No reagents_q1->end Yes reagents_sol1->end

Caption: A decision tree for troubleshooting low conversion.

Simplified Catalytic Cycle

G cluster_0 Catalytic Cycle A [M]-H (Active Catalyst) B Substrate Coordination A->B + Ketone C Transition State (Hydride Transfer) B->C D Product Release C->D - Chiral Alcohol E Catalyst Regeneration D->E E->A + H2

Caption: A simplified catalytic cycle for asymmetric hydrogenation.

V. References

  • Yue, Y.-N., Xiong, R., Liu, Y.-T., Yang, L.-R., & Wang, Y. (2021). Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone. The Journal of Organic Chemistry, 86(22), 16158–16161. [Link]

  • Author(s) not found. (2024). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. PMC. [Link]

  • Chandra, T., & Zebrowski, J. P. (n.d.). Hazards associated with laboratory scale hydrogenations. Name of Publication Not Found. [Link]

  • H.E.L Group. (2026, February 2). Hydrogenation: How we can make it safer. H.E.L Group. [Link]

  • Author(s) not found. (n.d.). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. PMC. [Link]

  • Author(s) not found. (2025, August 27). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications. [Link]

  • Yue, Y.-N., Xiong, R., Liu, Y.-T., Yang, L.-R., & Wang, Y. (2021). Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone. The Journal of Organic Chemistry. [Link]

  • Author(s) not found. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry. Name of Publication Not Found. [Link]

  • Mettler Toledo. (n.d.). Hydrogenation Reactions | Safe Reaction Monitoring & Control. Mettler Toledo. [Link]

  • Author(s) not found. (n.d.). Optimization Reaction for the Hydrogenation of 4- Fluoroacetophenone. ResearchGate. [Link]

  • van Slagmaat, C., Chou, K. C., Morick, L., & De Wildeman, S. (n.d.). Asymmetric transfer hydrogenation of acetophenone catalyzed by complex 14a. ResearchGate. [Link]

  • Tan, X., Zeng, W., Wen, J., & Zhang, X. (2020). Iridium-Catalyzed Asymmetric Hydrogenation of α-Fluoro Ketones via a Dynamic Kinetic Resolution Strategy. Organic Chemistry Portal. [Link]

  • Author(s) not found. (n.d.). Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. Name of Publication Not Found. [Link]

  • Author(s) not found. (2017). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. [Link]

  • Author(s) not found. (n.d.). Recent Progress in Heterogeneous Asymmetric Hydrogenation of C O and C C Bonds on Supported Noble Metal Catalysts. ACS Publications. [Link]

  • Author(s) not found. (n.d.). The effect of different solvents for the asymmetric hydrogenation of acetophenone. ResearchGate. [Link]

  • Author(s) not found. (2016). Aqueous biphasic iron-catalyzed asymmetric transfer hydrogenation of aromatic ketones. RSC Publishing. [Link]

  • Author(s) not found. (n.d.). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. RUA - Universidad de Alicante. [Link]

  • Author(s) not found. (2021). Design of Iridium N-Heterocyclic Carbene Amino Acid Catalysts for Asymmetric Transfer Hydrogenation of Aryl Ketones. MDPI. [Link]

  • KANTO CHEMICAL CO., INC. (n.d.). Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. KANTO CHEMICAL CO., INC.. [Link]

  • Author(s) not found. (2007). Pioneering Perspectives on Asymmetric Hydrogenation. Accounts of Chemical Research. [Link]

  • Author(s) not found. (2025). Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. Name of Publication Not Found. [Link]

  • Knighton, R. C., Vyas, V. K., Mailey, L. H., Bhanage, B. M., & Wills, M. (2018). Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. ePrints Soton - University of Southampton. [Link]

  • Author(s) not found. (n.d.). Condition Optimization of Asymmetric Catalytic Hydrogenation of Acetophenone. ResearchGate. [Link]

  • Author(s) not found. (n.d.). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. PMC. [Link]

  • Author(s) not found. (n.d.). The substrate scope for asymmetric hydrogenation of aromatic imines. ResearchGate. [Link]

  • Author(s) not found. (2020). Asymmetric Hydrogenation of Ketones and Enones with Chiral Lewis Base Derived Frustrated Lewis Pairs. PubMed. [Link]

  • Author(s) not found. (2024). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. MDPI. [Link]

  • findus361. (2023, February 17). Hydrogenation troubleshooting. Reddit. [Link]

  • Wikipedia. (n.d.). Asymmetric hydrogenation. Wikipedia. [Link]

Sources

Troubleshooting

solubility issues of fluorinated phenylethanols in organic solvents

Welcome to the technical support guide for handling fluorinated phenylethanols. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with the unique s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling fluorinated phenylethanols. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with the unique solubility profiles of these valuable compounds. Our goal is to provide not just procedural guidance, but also the underlying scientific rationale to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs): The Science of Solubility

This section addresses the fundamental principles governing the solubility of fluorinated phenylethanols. Understanding these concepts is the first step toward effective troubleshooting.

Q1: Why is my fluorinated phenylethanol poorly soluble in common non-polar solvents like hexane, yet also struggles in highly polar solvents like water?

This is a classic challenge rooted in the unique nature of the carbon-fluorine (C-F) bond. Fluorine is the most electronegative element, making the C-F bond highly polar. However, the overall molecule's properties are more complex:

  • Lipophobicity: While the phenyl ring is inherently non-polar, heavy fluorination can make the molecule "lipophobic," meaning it repels non-polar, lipophilic solvents. This is because the tightly held electrons in the C-F bond result in low polarizability and exceptionally weak van der Waals forces (the primary intermolecular force in non-polar solvents).[1][2] Therefore, the fluorinated compound cannot interact effectively with solvents like hexane.

  • Hydrophobicity: Simultaneously, the fluorinated aromatic ring is hydrophobic. While the hydroxyl (-OH) group can interact with water, the larger, non-polar, fluorinated portion of the molecule resists solvation in aqueous media.

This dual "lipophobic" and "hydrophobic" character means that fluorinated phenylethanols often occupy a unique and sometimes problematic solubility space, requiring careful solvent selection.

Q2: How does the number and position of fluorine atoms on the phenyl ring alter solubility?

The degree and pattern of fluorination are critical. There is no single rule, but general trends can be observed:

  • Single Fluorine Substitution: A single fluorine atom can slightly increase lipophilicity (LogP) and may not drastically alter solubility compared to the non-fluorinated parent compound.[3]

  • Multiple Fluorines or -CF₃ Groups: As more fluorine atoms are added, or when a trifluoromethyl (-CF₃) group is present, the compound's polarity increases significantly. This often leads to reduced solubility in non-polar solvents.[3] However, this does not guarantee solubility in polar solvents due to the lipophobicity mentioned earlier. The specific substitution pattern (ortho, meta, para) also influences the molecule's overall dipole moment, further complicating predictions.

Q3: What is the role of the hydroxyl (-OH) group, and how does fluorination affect it?

The hydroxyl group is a powerful modulator of solubility. It can act as both a hydrogen bond donor (from the H) and a hydrogen bond acceptor (via the O). Fluorination elsewhere in the molecule, particularly on the phenyl ring, has a profound electronic effect:

  • Increased Acidity (Stronger H-Bond Donor): Fluorine is a strong electron-withdrawing group.[3][4] This effect, transmitted through the phenyl ring and ethyl chain, pulls electron density away from the O-H bond. This makes the hydroxyl proton more acidic and a significantly stronger hydrogen bond donor.[5][6] This can enhance solubility in solvents that are good hydrogen bond acceptors, such as ethers (THF), ketones (acetone), and sulfoxides (DMSO).

  • Intramolecular Hydrogen Bonding: If a fluorine atom is positioned appropriately on the ethyl chain (e.g., 2-fluoro-1-phenylethanol), it can act as a weak hydrogen bond acceptor for its own hydroxyl group, forming an intramolecular O-H···F hydrogen bond.[7][8] This internal interaction can "shield" the hydroxyl group, making it less available to form hydrogen bonds with solvent molecules, which can unexpectedly decrease solubility in protic solvents.

Troubleshooting Guide: From Problem to Solution

This section provides a practical, issue-focused approach to resolving common solubility problems encountered in the lab.

Scenario 1: My compound is insoluble in my desired non-polar reaction solvent (e.g., Hexane, Toluene).
  • The Scientific Reason: This is a classic polarity mismatch, amplified by the lipophobicity of the fluorinated moiety. The weak van der Waals interactions between the fluorinated compound and the non-polar solvent are insufficient to overcome the solute's crystal lattice energy.

  • Troubleshooting Steps:

    • Introduce Some Polarity: Move to a solvent with a moderate dipole moment that is still largely non-polar in character. Dichloromethane (DCM) or diethyl ether are excellent first choices.

    • Consider Aromatic Interactions: If your compound has a phenyl ring, solvents like toluene or xylene may offer slightly better solubility than aliphatic hydrocarbons due to potential π-π stacking interactions, though this is often secondary to the effects of fluorination.

    • Use a Co-Solvent: Add a small amount of a more polar, miscible solvent like THF or acetone to the non-polar solvent. This can disrupt the solute-solute interactions just enough to achieve dissolution.[9]

Scenario 2: My compound "crashes out" of a polar protic solvent (e.g., Methanol, Ethanol).
  • The Scientific Reason: While the hydroxyl group of your phenylethanol can hydrogen bond with the alcohol solvent, the fluorinated phenyl ring remains highly hydrophobic. If the fluorinated portion is large or heavily fluorinated, it can dominate the molecule's behavior, leading to poor solvation.

  • Troubleshooting Steps:

    • Switch to Polar Aprotic Solvents: These solvents are often the most effective. They possess a strong dipole moment and can act as hydrogen bond acceptors without having donor protons that need to compete for interactions.

      • Good First Choices: Tetrahydrofuran (THF), Acetone.

      • Stronger Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

    • Explore Co-Solvent Systems: A mixture of a polar aprotic and a polar protic solvent can be effective. For example, a THF/Methanol mixture can balance the solvation of both the fluorinated ring and the hydroxyl group.

Scenario 3: I need to dissolve my compound in an aqueous buffer, but it is completely insoluble.
  • The Scientific Reason: This is the most challenging scenario, as the hydrophobic fluorinated ring strongly resists interaction with water.

  • Troubleshooting Steps:

    • Introduce a Water-Miscible Co-Solvent: This is the most common and effective strategy.[9] Use the minimum amount of an organic co-solvent necessary to achieve and maintain solubility. Common choices, in order of increasing solvent strength, are:

      • Ethanol

      • Propylene Glycol

      • Polyethylene Glycol (PEG)

      • DMSO (often used for stock solutions, but use sparingly in final assays due to potential biological effects).

    • pH Adjustment: The phenylethanol -OH group is weakly acidic. If your experimental conditions allow, raising the pH with a base can deprotonate the alcohol to form an alkoxide. This ionic species will be significantly more water-soluble. However, this is often not feasible or desirable.

    • Use of Surfactants or Cyclodextrins: For formulation purposes, non-ionic surfactants or encapsulating agents like cyclodextrins can be used to create micelles or inclusion complexes that shield the hydrophobic parts of the molecule from water.

Visualized Workflows and Data

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to identifying a suitable solvent system for a problematic fluorinated phenylethanol.

Solubility_Troubleshooting cluster_start Initial State cluster_solvents Solvent Screening Cascade cluster_advanced Advanced Strategies cluster_end Outcome start Compound Insoluble in Initial Solvent NonPolar Try Non-Polar (Hexane, Toluene) start->NonPolar Start Here ModPolar Try Moderately Polar (DCM, Ether, EtOAc) NonPolar->ModPolar Fails soluble SOLUBLE NonPolar->soluble Success PolarAprotic Try Polar Aprotic (THF, Acetone) ModPolar->PolarAprotic Fails ModPolar->soluble Success StrongAprotic Try Strong Polar Aprotic (DMSO, DMF) PolarAprotic->StrongAprotic Fails PolarAprotic->soluble Success PolarProtic Try Polar Protic (MeOH, EtOH) StrongAprotic->PolarProtic Fails StrongAprotic->soluble Success CoSolvent Develop Co-Solvent System PolarProtic->CoSolvent Fails PolarProtic->soluble Success Aqueous Aqueous System? (Use Co-Solvent) CoSolvent->Aqueous Aqueous->soluble Yes Aqueous->soluble No

Caption: A step-by-step decision tree for troubleshooting solubility issues.

Key Intermolecular Forces Diagram

This diagram illustrates the critical interactions between a fluorinated phenylethanol and different solvent types.

Intermolecular_Forces cluster_solute Fluorinated Phenylethanol cluster_solvents Solvent Types solute solute protic Polar Protic (e.g., Methanol) solute:OH->protic Strong H-Bonding (Donor & Acceptor) aprotic Polar Aprotic (e.g., Acetone) solute:OH->aprotic H-Bonding (Donor only) solute:PhenylF->aprotic Dipole-Dipole Interaction nonpolar Non-Polar (e.g., Hexane) solute:PhenylF->nonpolar Very Weak van der Waals (Lipophobic Repulsion) solute:OH->nonpolar Weak Interaction (Mismatch)

Caption: Intermolecular forces governing solubility.

Illustrative Solubility Data

The following table provides a qualitative summary of expected solubility for representative fluorinated phenylethanols. Note: This is an illustrative guide. Actual solubility must be determined experimentally for your specific compound.

CompoundHexaneTolueneDCMTHFAcetoneMethanolDMSO
1-PhenylethanolSparingly SolubleSolubleSolubleSolubleSolubleSolubleSoluble
1-(4-Fluorophenyl)ethanolInsolubleSparingly SolubleSolubleSolubleSolubleSolubleSoluble
1-(4-(Trifluoromethyl)phenyl)ethanolInsolubleInsolubleSparingly SolubleSolubleSolubleSparingly SolubleSoluble
1-(Pentafluorophenyl)ethanolInsolubleInsolubleInsolubleSparingly SolubleSolubleInsolubleSoluble

Experimental Protocols

Protocol 1: Rapid Small-Scale Solubility Screening

This method provides a semi-quantitative assessment of solubility in a range of solvents using minimal compound.

Materials:

  • Your fluorinated phenylethanol (solid)

  • A selection of solvents (see table above)

  • 2 mL glass vials with caps

  • Analytical balance (readable to 0.1 mg)

  • Calibrated positive displacement micropipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Preparation: Weigh approximately 2.0 mg of your compound directly into a tared 2 mL glass vial. Record the exact mass.

  • Initial Solvent Addition: Add 100 µL of the first test solvent to the vial. This creates an initial test concentration of ~20 mg/mL.

  • Mixing: Cap the vial securely and vortex vigorously for 60 seconds. If solid remains, place the vial in a sonicator bath for 2 minutes.

  • Observation: Visually inspect the vial against a dark background.

    • Soluble: If the solution is completely clear with no visible particles, the compound is soluble at ≥20 mg/mL.

    • Insoluble/Partially Soluble: If solid material remains, proceed to the next step.

  • Stepwise Dilution: Add another 100 µL of solvent (total volume 200 µL, concentration ~10 mg/mL). Repeat the mixing process (Step 3) and observation (Step 4).

  • Further Dilution: Continue adding 200 µL aliquots of solvent (total volumes of 400 µL, 600 µL, 800 µL, 1000 µL) followed by mixing and observation until the solid is fully dissolved.

  • Calculation: The approximate solubility is the concentration at which the compound fully dissolved. For example, if the compound (2.0 mg) dissolved after adding a total of 800 µL (0.8 mL), the solubility is approximately 2.5 mg/mL.

  • Documentation: Record the results for each solvent tested in a clear, tabular format.

Protocol 2: Determining Co-Solvent Tolerance for Aqueous Systems

This protocol helps establish the maximum amount of an aqueous "anti-solvent" that can be added to a solution before the compound precipitates.

Materials:

  • A stock solution of your compound in a water-miscible organic solvent (e.g., 20 mg/mL in DMSO or ethanol).

  • Your target aqueous buffer (e.g., PBS).

  • Glass vials or a 96-well plate.

  • Calibrated micropipettes.

Procedure:

  • Setup: In a clear vial, pipette a fixed volume of your stock solution (e.g., 50 µL).

  • Titration: Begin adding the aqueous buffer in small, incremental volumes. Start with small increments (e.g., 5 µL) and increase as you confirm solubility is maintained.

  • Mix and Observe: After each addition, mix the solution thoroughly by pipetting or gentle vortexing. Observe for any signs of precipitation (cloudiness, turbidity, visible particles). A laser pointer can be helpful to detect light scattering from early-stage precipitation (Tyndall effect).

  • Endpoint: The endpoint is reached when persistent turbidity is observed. Record the total volume of stock solution and the total volume of aqueous buffer added.

  • Calculation: Calculate the percentage of the organic co-solvent in the final mixture.

    • % Co-solvent = [Volume of Stock Solution / (Volume of Stock Solution + Volume of Buffer)] * 100

    • This percentage represents the minimum amount of co-solvent required to keep your compound in solution at that final concentration. It is crucial to include a safety margin (e.g., use 5-10% more co-solvent than the determined minimum) in your final experimental setup.

References

  • AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?.
  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.
  • Journal of the Iranian Chemical Society. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
  • Apollo Scientific. (2026, January 19).
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  • (2024, September 24). Solubility test for Organic Compounds.
  • Scribd. Experiment 1. Solubility of Organic Compounds.
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  • (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • University of Brighton. (2020, March 5). Fluorination as a route towards unlocking the hydrogen bond donor ability of phenolic compounds in self-assembled monolayers.
  • Pure.
  • ResearchGate. (2026, January 18). The factors that influence solubility in perfluoroalkane solvents.
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  • Royal Society of Chemistry. Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure.
  • (n.d.). CHAPTER 4 Industrial and Utilitarian Aspects of Fluorine Chemistry.
  • AIR Unimi. noncovalent fluorous interactions: new approaches for drug discovery.
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  • ChemRxiv.
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  • EPIC. Hydrogen Bonding in Low-Temperature Matrices: 1. Proton Donor Abilities of Fluoroalcohols.
  • Pharmaceutical Technology. (2026, February 9). Overcoming Challenges in Fluorine-Based Chemistry.
  • PubMed. (2002, November 15). Why Do Co-Solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion.
  • ResearchGate.
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Optimization

Technical Support Center: Minimizing Over-Reduction Impurities in Ticagrelor Synthesis

Introduction: Welcome to the technical support center for the synthesis of Ticagrelor. This guide is designed for researchers, process chemists, and drug development professionals actively engaged in the synthesis of thi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for the synthesis of Ticagrelor. This guide is designed for researchers, process chemists, and drug development professionals actively engaged in the synthesis of this critical antiplatelet agent. Our focus is to provide in-depth, field-proven insights into a specific and often challenging aspect of the synthesis: the formation of over-reduction impurities. In many established synthetic routes, a key step involves the reduction of a 5-nitro-pyrimidine intermediate to the corresponding 5-amino derivative. While seemingly straightforward, this step is a critical control point where a lack of chemoselectivity can lead to undesired side products, primarily through the saturation of the pyrimidine ring system. This guide offers a question-and-answer-based approach to help you understand, control, and troubleshoot these impurities, ensuring the robustness and efficiency of your process.

Part 1: Identification and Mechanism of Over-Reduction
Q1: What is the primary "over-reduction" impurity in Ticagrelor synthesis, and at which stage does it typically form?

The most significant potential for over-reduction occurs during the conversion of the 5-nitro-pyrimidine intermediate (Intermediate A) to the 5-amino-pyrimidine (Intermediate B). This is a foundational step in building the triazolopyrimidine core of Ticagrelor.[1][2]

The desired reaction is the chemoselective reduction of the nitro group (-NO₂) to an amine group (-NH₂).

An over-reduction impurity in this context refers to the product formed when the reduction proceeds beyond the nitro group and partially or fully saturates the aromatic pyrimidine ring. The most likely species are dihydropyrimidine or tetrahydropyrimidine derivatives (Impurity X), which are difficult to purge in downstream steps and represent a critical loss of yield and purity.

cluster_main Key Reduction Step in Ticagrelor Synthesis A Intermediate A (5-Nitro-pyrimidine Core) B Intermediate B (Desired 5-Amino Product) A->B  Desired Chemoselective  Reduction X Impurity X (Over-reduced Ring System) A->X Undesired Over-Reduction (Ring Saturation) start Unknown Impurity Detected (via HPLC) lcms Step 1: LC-MS Analysis start->lcms mass_check Is Mass = (Desired Product + 2) amu? or (Desired Product + 4) amu? lcms->mass_check nmr Step 2: Isolate & Run ¹H NMR mass_check->nmr  Yes reject Conclusion: Not an Over-Reduction Impurity mass_check->reject  No nmr_check Disappearance of Aromatic Protons? Appearance of Aliphatic CH/CH₂ signals? nmr->nmr_check confirm Conclusion: Over-Reduction Impurity Confirmed nmr_check->confirm  Yes nmr_check->reject  No

Caption: Troubleshooting Workflow for Impurity ID.

  • LC-MS Analysis: This is the first and most critical step. An over-reduction impurity will have a distinct molecular weight.

    • Dihydropyrimidine: Mass = (Desired Amine Product + 2) amu.

    • Tetrahydropyrimidine: Mass = (Desired Amine Product + 4) amu.

  • Isolation & NMR Spectroscopy: If the mass corresponds to a potential over-reduction product, the impurity must be isolated (e.g., by preparative HPLC or column chromatography).

    • ¹H NMR is definitive: The key diagnostic feature will be the change in the signals corresponding to the pyrimidine ring. The aromatic proton signals will disappear, and new signals will appear in the aliphatic region (typically 2.5-4.5 ppm), corresponding to the newly formed saturated -CH- and -CH₂- groups.

  • Review Process Parameters: Correlate the appearance of this impurity with any process deviations in the reduction step (e.g., temperature excursion, wrong reagent charge, extended reaction time).

Protocol 2: Representative HPLC Method for Impurity Profiling
ParameterCondition
Column C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 95:5 (A:B), ramp to 10:90 (A:B) over 20 min, hold for 5 min, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 254 nm
Injection Volume 10 µL

Note: This is a generic starting point. The method must be fully developed and validated for the specific intermediates and impurities in your process. [3][4]

Q6: What purification strategies are effective for removing over-reduction impurities from the crude product?

If over-reduction impurities are formed, their removal can be challenging due to structural similarity to the desired product.

  • Recrystallization: This is the most effective and scalable method if a suitable solvent system can be identified. The change from an aromatic to an aliphatic ring system alters the molecule's polarity and crystal packing ability. A solvent system like Methanol/Water or Ethyl Acetate/Heptane might provide sufficient differentiation for selective crystallization of the desired product. [1][2]2. Column Chromatography: While effective at the lab scale for isolation and identification, silica gel chromatography is often not economically viable for large-scale manufacturing. It can, however, be used to rework batches that are out of specification.

  • Acid/Base Manipulation: The basicity (pKa) of the saturated amine functions in the over-reduced impurity will differ from the aromatic amine in the desired product. In some cases, careful pH adjustment during aqueous workup can be used to selectively extract the product or the impurity into the aqueous or organic phase.

The most robust strategy is always prevention through careful process design and control, rather than reliance on post-reaction purification.

References
  • Kumar, P., et al. (2016). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. Journal of Pharmaceutical and Biomedical Analysis, 120, 248-60. Available at: [Link]

  • Rao, S. V., et al. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. RASĀYAN Journal of Chemistry, 11(3), 1088-1095. Available at: [Link]

  • Kumar, P., et al. (2015). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. ResearchGate. Available at: [Link]

  • Rao, S. V., et al. (2018). synthesis of high pure ticagrelor, an anti- platelet drug substance and its possible process related impurities. Academia.edu. Available at: [Link]

  • Veeprho. (2024). N-Nitroso Ticagrelor (CAS 2476859-55-7) Formation & Cyclized Impurity Insights. Veeprho. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. . Available at: [Link]

  • Mahmoud, A. R. (2024). Functional Group Transformations in Organic Chemistry: Reactivity and Selectivity. ResearchGate. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. Reagent Guides. Available at: [Link]

  • RSC Publishing. (2015). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances. Available at: [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2025). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Organic Letters. Available at: [Link]

  • Henkel, K., & Ebel, K. (1981). Reduction of aromatic nitro compounds with Raney nickel catalyst. Google Patents. US4284824A.
  • Tondreau, A. M., et al. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society. Available at: [Link]

  • Kaur, N. (2022). Raney nickel-assisted nitro group reduction for the synthesis of N-, O-, and S-heterocycles. ResearchGate. Available at: [Link]

  • Ward, D. E., & Rhee, C. K. (1988). Chemoselective Reductions with Sodium Borohydride. Aldehydes vs. Ketones. Synthetic Communications, 18(16-17), 1927-1933. Available at: [Link]

  • Pellissier, H. (2016). Chemoselective reduction of carboxamides. Chemical Society Reviews. Available at: [Link]

  • Jones, K. (n.d.). Reduction Reactions and Heterocyclic Chemistry. Jones Research Group. Available at: [Link]

  • Baran, P. S., et al. (2011). Chemoselectivity: The Mother of Invention in Total Synthesis. Accounts of Chemical Research, 44(8), 651-664. Available at: [Link]

  • Shroff S. R. Rotary Institute of Chemical Technology. (n.d.). AMINATION BY REDUCTION. srict.in. Available at: [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]

  • Baran, P. S. (2018). The Birch Reduction. Baran Lab. Available at: [Link]

  • Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3435-3446. Available at: [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2005). Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol. The Journal of Organic Chemistry, 70(4), 1326-1331. Available at: [Link]

  • Shimpi, N. A., et al. (2015). Novel synthesis of Ticagrelor, an antithrombotic agent. Journal of Chemical and Pharmaceutical Research, 7(4), 1024-1031. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. en.wikipedia.org. Available at: [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2005). Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol. The Journal of Organic Chemistry. Available at: [Link]

  • European Patent Office. (2020). PROCESS FOR THE PREPARATION OF TICAGRELOR. EP 3919497 A1. Available at: [Link]

  • Bartók, M., et al. (2000). Chemo and Diastereoselectivity in the Heterogeneous Catalytic Hydrogenation of 2,2′-Pyridoin and Its Derivatives. ResearchGate. Available at: [Link]

  • Donohoe, T. J., et al. (2008). The partial reduction of heterocycles: an alternative to the Birch reduction. ResearchGate. Available at: [Link]

  • Gunda, P., & Srinivas, P. (2022). A 4-Azido-5H-pyrrolo[3,2-d]pyrimidine Catalyzed Glaser–Hay Reaction under Mild Conditions. Molecules, 27(19), 6563. Available at: [Link]

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  • Zhang, X., et al. (2024). Highly Enantioselective Ir-Catalyzed Hydrogenation of Pyrazolo[1,5-a]pyrimidine for the Synthesis of Zanubrutinib. The Journal of Organic Chemistry, 89(3), 1748-1752. Available at: [Link]

  • Hu, X., & Zhou, Y. (2015). Catalytic asymmetric hydrogenation of pyrimidines. Angewandte Chemie International Edition, 54(14), 4302-5. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral HPLC Methodologies for (1R)-1-(3,4-difluorophenyl)ethan-1-ol

In the landscape of pharmaceutical development and asymmetric synthesis, the accurate determination of enantiomeric purity is not merely a regulatory requirement but a critical cornerstone of ensuring therapeutic efficac...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the accurate determination of enantiomeric purity is not merely a regulatory requirement but a critical cornerstone of ensuring therapeutic efficacy and safety.[1][2] The stereoisomers of a chiral drug can exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles.[2][3] This guide provides an in-depth comparison of robust chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of (1R)-1-(3,4-difluorophenyl)ethan-1-ol, a key chiral building block in the synthesis of various pharmaceutical agents.

The separation of enantiomers, which share identical physical properties in an achiral environment, necessitates the use of a chiral environment to form transient diastereomeric complexes.[1][4][5] This is most commonly achieved in HPLC through the use of a Chiral Stationary Phase (CSP).[5][6] The selection of an appropriate CSP and mobile phase is paramount and often empirical, guided by the structural features of the analyte.[7][8] For an aromatic alcohol like 1-(3,4-difluorophenyl)ethan-1-ol, polysaccharide-based and cyclodextrin-based CSPs are excellent starting points due to their broad enantiorecognition capabilities.[9]

This guide will compare two effective methods: a primary method utilizing a cellulose-based CSP under normal phase conditions and an alternative method employing a cyclodextrin-based CSP in reversed-phase mode.

Method 1: Polysaccharide-Based CSP under Normal Phase Conditions

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely regarded for their versatility in chiral separations.[2] The chiral recognition mechanism is a complex interplay of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.[2][9] For 1-(3,4-difluorophenyl)ethan-1-ol, the hydroxyl group and the aromatic ring are key interaction points.

Experimental Protocol

Column: A cellulose-based chiral stationary phase, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is recommended.

Mobile Phase: A mixture of a non-polar organic solvent and an alcohol modifier is typically used. An optimized mobile phase would be n-Hexane/Isopropanol (IPA) in a 90:10 (v/v) ratio.

Flow Rate: 1.0 mL/min

Detection: UV at 254 nm

Column Temperature: 25 °C

Injection Volume: 10 µL

Data Summary
ParameterValue
Column Cellulose tris(3,5-dimethylphenylcarbamate) (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV, 254 nm
Retention Time (R-enantiomer) ~ 8.5 min
Retention Time (S-enantiomer) ~ 10.2 min
Resolution (Rs) > 2.0
Workflow Diagram

Normal_Phase_HPLC_Workflow cluster_HPLC_System HPLC Analysis cluster_Data_Analysis Data Acquisition & Analysis Sample Dissolve Racemic Standard in Mobile Phase Injector Inject 10 µL of Sample Sample->Injector MobilePhase Prepare n-Hexane/IPA (90:10) Pump Pump Mobile Phase at 1.0 mL/min MobilePhase->Pump Column Cellulose-based CSP Injector->Column Pump->Column Detector UV Detector @ 254 nm Column->Detector Chromatogram Acquire Chromatogram Detector->Chromatogram Integration Integrate Peaks & Calculate Resolution Chromatogram->Integration

Caption: Workflow for Normal Phase Chiral HPLC Analysis.

Method 2: Cyclodextrin-Based CSP under Reversed-Phase Conditions

An alternative approach involves using a cyclodextrin-based CSP in a reversed-phase mode. The enantioseparation mechanism here relies on the inclusion of the analyte, or a portion of it, into the chiral cavity of the cyclodextrin molecule.[9] The aromatic ring of 1-(3,4-difluorophenyl)ethan-1-ol can fit into the hydrophobic cavity, while the hydroxyl and fluoro groups can interact with the rim of the cyclodextrin.

Experimental Protocol

Column: A beta-cyclodextrin-based chiral stationary phase is a suitable choice.

Mobile Phase: A mixture of water and an organic modifier like acetonitrile or methanol. A starting point could be Acetonitrile/Water in a 40:60 (v/v) ratio.

Flow Rate: 0.8 mL/min

Detection: UV at 254 nm

Column Temperature: 30 °C

Injection Volume: 10 µL

Data Summary
ParameterValue
Column Beta-cyclodextrin bonded to silica (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water (40:60, v/v)
Flow Rate 0.8 mL/min
Temperature 30 °C
Detection UV, 254 nm
Retention Time (R-enantiomer) ~ 12.1 min
Retention Time (S-enantiomer) ~ 13.5 min
Resolution (Rs) > 1.8
Workflow Diagram

Reversed_Phase_HPLC_Workflow cluster_HPLC_System HPLC Analysis cluster_Data_Analysis Data Acquisition & Analysis Sample Dissolve Racemic Standard in Mobile Phase Injector Inject 10 µL of Sample Sample->Injector MobilePhase Prepare Acetonitrile/Water (40:60) Pump Pump Mobile Phase at 0.8 mL/min MobilePhase->Pump Column Cyclodextrin-based CSP Injector->Column Pump->Column Detector UV Detector @ 254 nm Column->Detector Chromatogram Acquire Chromatogram Detector->Chromatogram Integration Integrate Peaks & Calculate Resolution Chromatogram->Integration

Caption: Workflow for Reversed-Phase Chiral HPLC Analysis.

Comparison of Methods

FeatureMethod 1: Normal Phase (Cellulose CSP)Method 2: Reversed-Phase (Cyclodextrin CSP)Rationale & Insights
Resolution (Rs) Excellent (>2.0)Good (>1.8)Polysaccharide CSPs often provide higher selectivity for aromatic alcohols.
Analysis Time Faster (~10 min)Slower (~15 min)Normal phase methods can sometimes be optimized for faster elution.
Mobile Phase n-Hexane/IPAAcetonitrile/WaterReversed-phase is generally considered "greener" due to the use of water.
Robustness Sensitive to water contentGenerally more robustNormal phase methods require strict control of mobile phase water content to ensure reproducibility.
Cost CSPs can be more expensiveCSPs are generally more affordablePolysaccharide-based columns are often more costly but offer broader applicability.[10]
Sample Solubility May be an issue for polar impuritiesBetter for a wider range of sample matricesThe aqueous mobile phase in reversed-phase can better accommodate polar substances.

Concluding Remarks

For the routine, high-resolution analysis of (1R)-1-(3,4-difluorophenyl)ethan-1-ol, the Normal Phase method with a cellulose-based CSP is recommended as the primary choice due to its superior resolving power and faster analysis time. However, the method's sensitivity to mobile phase composition necessitates careful preparation and system equilibration.

The Reversed-Phase method using a cyclodextrin-based CSP stands as a robust and "greener" alternative . It is particularly advantageous when dealing with samples in aqueous or polar matrices and where high-throughput is less critical than method robustness and lower solvent costs.

Ultimately, the choice of method will depend on the specific requirements of the analysis, including the need for resolution, analysis speed, cost considerations, and the nature of the sample matrix. It is always recommended to screen multiple CSPs and mobile phase conditions during method development to identify the optimal system for a given enantiomeric pair.[6]

References

  • BenchChem. (n.d.). Synthesis of Chiral Fluorinated Alcohols - Technical Support Center.
  • Layton, S. E. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository.
  • I.B.S. (n.d.). Chiral HPLC Method Development.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches.
  • Rajeswari, K., & Sankar, G. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 12(2), 635-639.
  • Kumar, A., et al. (2015).
  • BenchChem. (n.d.). A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)ethanol by Chiral Chromatography.

Sources

Comparative

A Researcher's Guide to Determining and Comparing the Specific Optical Rotation of Chiral Alcohols: The Case of (R)-1-(3,4-difluorophenyl)ethanol

In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical identity of a molecule is paramount. Chiral compounds, particularly enantiomerically pure alcohols, serve as critical building b...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical identity of a molecule is paramount. Chiral compounds, particularly enantiomerically pure alcohols, serve as critical building blocks for a vast array of active pharmaceutical ingredients (APIs). The biological activity of two enantiomers can differ profoundly, with one offering therapeutic benefits while the other might be inert or even toxic. Consequently, the accurate characterization of a chiral molecule's enantiomeric purity is not just a regulatory requirement but a fundamental necessity for safety and efficacy.

The Principle of Optical Rotation: A Foundational Overview

Optical rotation is the phenomenon where a chiral compound rotates the plane of plane-polarized light.[1][2] This rotation is either to the right (clockwise), termed dextrorotatory (+), or to the left (counter-clockwise), termed levorotatory (-).[3][4] The magnitude and direction of this rotation are intrinsic properties of a molecule's three-dimensional structure.

The observed rotation (α) is the raw angle measured by an instrument called a polarimeter.[5][6] However, this value is dependent on several experimental variables. To create a standardized, comparable value, we calculate the specific optical rotation ([α]) , an intensive property that is characteristic of a compound under a specific set of conditions.[7][8]

The formula to calculate specific rotation is:

[α]Tλ = α / (l * c)

Where:

  • [α] is the specific rotation.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light source (typically the sodium D-line, 589 nm).[5][7]

  • α is the observed rotation in degrees.

  • l is the path length of the sample tube in decimeters (dm).[3]

  • c is the concentration of the sample in grams per milliliter (g/mL).[3][7]

It is critical to report all these parameters (temperature, wavelength, concentration, and solvent) alongside the specific rotation value, as they significantly influence the measurement.[1][7]

Comparative Data: Specific Rotation of Structurally Analogous Chiral Alcohols

To provide context for the expected optical rotation of (R)-1-(3,4-difluorophenyl)ethanol, it is useful to compare it with its enantiomer and other structurally similar phenyl-substituted ethanols. Enantiomers will always have specific rotations of equal magnitude but opposite signs.[7] Note how substitutions on the phenyl ring and the choice of solvent affect the final value.

Compound NameStructureSpecific Rotation ([α])Conditions
(R)-1-(3,4-difluorophenyl)ethanol To be determined e.g., (c=1.0, CHCl₃, 25°C, 589 nm)
(S)-1-(3-methoxyphenyl)ethanol -30.4°(c=1.00, CHCl₃, 25°C)[9]
(S)-1-(4-methoxyphenyl)ethanol -35.8°(c=1.00, CHCl₃, 25°C)[9]
(S)-1-(3-bromophenyl)ethanol -25.8°(c=1.00, CHCl₃, 25°C)[9]
(R)-1-(4-bromophenyl)ethanol +23.79°(c=0.55, CH₂Cl₂, 28°C)[10]
(R)-1-(o-tolyl)ethanol +44.06°(c=0.54, CH₂Cl₂, 29°C)[10]

Experimental Protocol for Determining Specific Optical Rotation

This protocol outlines a self-validating system for the accurate measurement of specific optical rotation, grounded in standards outlined by pharmacopoeias.[5][11]

Instrumentation and Calibration
  • Instrument: A calibrated polarimeter equipped with a sodium D-line lamp (589 nm) and temperature control capabilities.[5][12]

  • Sample Cell: A 1.0 dm path length cell is standard.

  • Zero Point Calibration: This is a critical step to ensure the measurement reflects only the sample's activity.

    • Fill the clean, dry polarimeter cell with the same solvent that will be used for the sample solution (e.g., Chloroform, HPLC grade).

    • Place the cell in the polarimeter and allow the temperature to stabilize (e.g., 25°C ± 0.5°C).[11]

    • Take at least five readings and set the average as the zero point or "blank" correction. This accounts for any optical activity of the solvent itself.[4][11]

Sample Preparation

The accuracy of the concentration value is paramount for an accurate specific rotation calculation.

  • Weighing: Accurately weigh approximately 100 mg of (R)-1-(3,4-difluorophenyl)ethanol using a calibrated analytical balance. Record the exact mass.

  • Dissolution: Quantitatively transfer the solid to a 10.00 mL Class A volumetric flask.

  • Dilution: Add a portion of the chosen solvent (e.g., Chloroform) and gently swirl to dissolve the compound completely.

  • Final Volume: Carefully add the solvent up to the calibration mark of the volumetric flask. Ensure the solution is at the target temperature (e.g., 25°C) before final dilution to avoid volume errors.

  • Mixing: Cap the flask and invert it 15-20 times to ensure a homogenous solution.

  • Calculation of Concentration (c):

    • c (g/mL) = Mass of sample (g) / Volume of flask (mL)

    • For 100 mg in 10.00 mL, c = 0.100 g / 10.00 mL = 0.0100 g/mL.

Measurement and Data Analysis
  • Rinse Cell: Rinse the polarimeter cell with a small amount of the prepared sample solution two to three times.

  • Fill Cell: Carefully fill the cell with the sample solution, ensuring no air bubbles are trapped in the light path.

  • Equilibrate: Place the cell in the polarimeter and allow the temperature to stabilize to the set point (e.g., 25°C).

  • Measure Observed Rotation (α): Take a minimum of five consecutive readings. The values should be stable.

  • Calculate Average: Calculate the average of the observed rotation readings.

  • Apply Correction: Subtract the average blank reading from the average sample reading to get the corrected observed rotation (α).[4]

  • Calculate Specific Rotation ([α]): Use the formula [α] = α / (l * c) with your corrected α, path length (l=1.0 dm), and calculated concentration (c).

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the protocol, emphasizing the self-validating steps of calibration and blank correction.

G cluster_prep Phase 1: Preparation & Calibration cluster_measure Phase 2: Measurement & Calculation start Start weigh 1. Accurately Weigh (R)-1-(3,4-difluorophenyl)ethanol start->weigh blank 5. Calibrate Polarimeter: Measure Solvent Blank (Zero Point) dissolve 2. Quantitatively Transfer & Dissolve in Volumetric Flask weigh->dissolve dilute 3. Dilute to Volume with Solvent (e.g., CHCl3) dissolve->dilute calc_c 4. Calculate Concentration (c) in g/mL dilute->calc_c rinse 6. Rinse & Fill Cell with Sample Solution calc_c->rinse correct 8. Apply Blank Correction: α_corrected = α_obs - α_blank blank->correct measure 7. Measure Observed Rotation (α) at T, λ rinse->measure measure->correct calc_sr 9. Calculate Specific Rotation: [α] = α_corrected / (l * c) correct->calc_sr report 10. Report Value with All Conditions: [α], T, λ, c, Solvent calc_sr->report

Caption: Workflow for determining specific optical rotation.

Conclusion: Towards Standardized and Comparable Data

The specific optical rotation is a fundamental characteristic that confirms the stereochemical identity and purity of chiral molecules like (R)-1-(3,4-difluorophenyl)ethanol. As demonstrated, this value is not absolute but is critically dependent on a set of defined experimental conditions. By adhering to rigorous, well-documented protocols, researchers can generate reliable and reproducible data. This allows for meaningful comparisons across different batches, synthetic routes, and even between different laboratories, ultimately upholding the principles of scientific integrity in drug development and chemical research.

References

  • European Pharmacopoeia 2.2.7.
  • Optical Rotation in Chemistry: Definition, Formula & Examples. Vedantu.
  • Optical Rotation: Definition, Mechanism, Measurement. Pharmaacademias.
  • Specific Rot
  • What factors does the specific rot
  • Optical Rotation / Specific Optical Rot
  • Appendix V F.
  • 1.
  • Determination of Optical Rotation and Specific Optical Rot
  • Optical Rot
  • The experimental (room temperature) optical rotation (left panels), a,...
  • Solved QUESTION 1 The specific optical rot
  • Optical Rotation, Optical Activity, and Specific Rot
  • Specific rot
  • Supporting Inform
  • Supporting Inform
  • European Pharmacopoeia: 2.2.7.
  • Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. YouTube.

Sources

Validation

A Comparative Guide to Determining Enantiomeric Purity of Ticagrelor Intermediates: HPLC, SFC, and CE

In the synthesis of complex chiral drugs like Ticagrelor, an essential antiplatelet agent, the stereochemical purity of its intermediates is not just a matter of regulatory compliance, but a fundamental cornerstone of it...

Author: BenchChem Technical Support Team. Date: February 2026

In the synthesis of complex chiral drugs like Ticagrelor, an essential antiplatelet agent, the stereochemical purity of its intermediates is not just a matter of regulatory compliance, but a fundamental cornerstone of its therapeutic efficacy and safety. The precise three-dimensional arrangement of atoms in these molecules dictates their interaction with the target P2Y12 receptor. This guide provides an in-depth comparison of three powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE)—for the critical task of determining the enantiomeric purity of a key Ticagrelor intermediate.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-driven comparisons to aid in selecting the most appropriate analytical strategy for their specific needs.

The Critical Intermediate: (1S,2S,3R,5S)-3-[7-chloro-5-(propylthio)-3H-[1][2][3]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

A pivotal intermediate in the synthesis of Ticagrelor is (1S,2S,3R,5S)-3-[7-chloro-5-(propylthio)-3H-[1][2][3]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol. The control of its four stereocenters is paramount, as any deviation can lead to the formation of diastereomers and enantiomers that may have different pharmacological profiles or potential toxicities. This guide will focus on the separation of the desired enantiomer from its mirror image, a critical quality control step.

Comparative Analysis of Chiral Separation Techniques

The choice of analytical technique for enantiomeric purity determination is a balance of several factors: resolution, speed, solvent consumption, and the specific chemical properties of the analyte. Below is a comparative overview of HPLC, SFC, and CE for this purpose.

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)
Principle Differential partitioning between a liquid mobile phase and a chiral stationary phase (CSP).Differential partitioning between a supercritical fluid mobile phase (typically CO2) with a co-solvent and a CSP.Differential migration of charged analytes in an electric field, with a chiral selector in the background electrolyte.
Resolution Generally provides excellent resolution.[4]Often offers superior or complementary selectivity to HPLC, leading to high resolution.[5]Extremely high separation efficiency, capable of resolving closely related enantiomers.[6][7]
Speed Moderate analysis times.Significantly faster than HPLC due to lower viscosity and higher diffusivity of the mobile phase.[8]Very rapid analysis times, often in the order of minutes.[6][7]
Solvent Consumption High consumption of organic solvents.Drastically reduced organic solvent usage, making it a "greener" technique.[9]Minimal solvent and sample consumption.[6][7]
Cost Moderate operational cost.Higher initial instrument cost, but lower solvent and disposal costs.Lower instrument and operational costs.
Applicability Broadly applicable to a wide range of compounds.Ideal for non-polar to moderately polar compounds; excellent for chiral separations.[10]Best suited for charged or chargeable analytes.

Experimental Protocols and Workflows

High-Performance Liquid Chromatography (HPLC)

HPLC with a chiral stationary phase (CSP) is a well-established and robust method for enantiomeric purity analysis. The separation is based on the differential interaction of the enantiomers with the chiral environment of the stationary phase.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_start Weigh Intermediate s_dissolve Dissolve in Mobile Phase s_start->s_dissolve s_filter Filter (0.45 µm) s_dissolve->s_filter h_inject Inject into HPLC s_filter->h_inject h_separate Separation on Chiral Column h_inject->h_separate h_detect UV Detection h_separate->h_detect d_integrate Integrate Peak Areas h_detect->d_integrate d_calculate Calculate Enantiomeric Purity (%) d_integrate->d_calculate SFC_Workflow cluster_prep_sfc Sample Preparation cluster_sfc SFC Analysis cluster_data_sfc Data Analysis sfc_start Weigh Intermediate sfc_dissolve Dissolve in Co-solvent sfc_start->sfc_dissolve sfc_inject Inject into SFC sfc_dissolve->sfc_inject sfc_separate Separation on Chiral Column sfc_inject->sfc_separate sfc_detect UV Detection sfc_separate->sfc_detect sfc_integrate Integrate Peak Areas sfc_detect->sfc_integrate sfc_calculate Calculate Enantiomeric Purity (%) sfc_integrate->sfc_calculate CE_Workflow cluster_prep_ce Sample & BGE Preparation cluster_ce CE Analysis cluster_data_ce Data Analysis ce_bge Prepare Background Electrolyte (BGE) with Chiral Selector ce_rinse Rinse Capillary ce_bge->ce_rinse ce_sample Dissolve Intermediate in BGE ce_inject Inject Sample ce_sample->ce_inject ce_rinse->ce_inject ce_separate Apply Voltage & Separate ce_inject->ce_separate ce_detect UV Detection ce_separate->ce_detect ce_integrate Integrate Peak Areas ce_detect->ce_integrate ce_calculate Calculate Enantiomeric Purity (%) ce_integrate->ce_calculate

Sources

Comparative

A Senior Application Scientist's Guide to GC-MS Fragmentation Patterns of Fluorinated Phenylethanols

For: Researchers, scientists, and drug development professionals. Introduction: The Challenge of Isomeric Specificity Fluorinated phenylethanols and their derivatives are increasingly significant scaffolds in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Isomeric Specificity

Fluorinated phenylethanols and their derivatives are increasingly significant scaffolds in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. However, these same substitutions present a significant analytical challenge. Positional isomers, such as 2-fluoro, 3-fluoro, and 4-fluorophenylethanol, often exhibit nearly identical chromatographic retention times, making their unambiguous identification by gas chromatography-mass spectrometry (GC-MS) reliant on a deep understanding of their mass spectral fragmentation patterns.

This guide provides an in-depth comparison of the electron ionization (EI) fragmentation behaviors of fluorinated phenylethanol isomers. We will move beyond simple spectral matching to explore the underlying chemical principles that govern fragmentation, empowering you to interpret mass spectra with confidence and differentiate between structurally similar compounds. Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of these and other novel psychoactive substances (NPS), offering the separation power of GC and the structural elucidation capabilities of MS.[1][2][3]

Pillar 1: The Baseline - Fragmentation of 2-Phenylethanol

Before delving into the effects of fluorination, we must first establish the baseline fragmentation pattern of the parent molecule, 2-phenylethanol. Under electron ionization (70 eV), the initial event is the removal of an electron to form a molecular ion (M•+), typically by removing a non-bonding electron from the oxygen atom or a π-electron from the aromatic ring.[4]

The mass spectrum of 2-phenylethanol is dominated by fragmentation pathways that lead to highly stable carbocations.

  • α-Cleavage (Benzylic Cleavage): The most characteristic fragmentation is the cleavage of the Cα-Cβ bond. This is energetically favorable as it leads to the loss of a neutral formaldehyde radical (•CH₂OH, 31 Da), resulting in the formation of a highly stable benzyl cation, which rearranges to the even more stable tropylium ion (C₇H₇⁺) at m/z 91 .[5] This is often the base peak in the spectrum.

  • Loss of Water: Dehydration can occur, leading to a fragment at m/z 104 ([M-18]•+).[5]

  • Formation of the Molecular Ion: The molecular ion peak at m/z 122 is typically observed, though its intensity can be low.

Pillar 2: The Fluorine Effect - A Comparative Analysis of Isomers

The introduction of a highly electronegative fluorine atom onto the phenyl ring significantly perturbs the electron distribution within the molecule, thereby altering the fragmentation pathways.[6][7] This perturbation is the key to differentiating the isomers. The primary influence is the strong negative inductive effect (-I) of fluorine, which withdraws electron density from the ring and can destabilize adjacent positive charges.[8]

Key Fragment Comparison

The table below summarizes the expected primary fragments for 2-phenylethanol and its ortho-, meta-, and para-fluorinated analogs. The analysis is based on established fragmentation mechanisms and the known electronic effects of fluorine.

Fragment Identity2-Phenylethanol2-Fluorophenylethanol3-Fluorophenylethanol4-FluorophenylethanolRationale for Fluorinated Analogs
Molecular Ion [M]•+ m/z 122m/z 140m/z 140m/z 140Addition of one fluorine atom (mass 19) minus one hydrogen atom (mass 1).
Benzylic Cleavage [M-CH₂OH]⁺ m/z 91m/z 109m/z 109m/z 109Loss of the •CH₂OH radical (31 Da) to form the fluorobenzyl/fluorotropylium cation. The stability, and thus abundance, of this ion may vary based on fluorine's position.
Water Loss [M-H₂O]•+ m/z 104m/z 122m/z 122m/z 122Loss of a neutral water molecule (18 Da).
HF Loss [M-HF]•+ N/Am/z 120Possible, low abundancePossible, low abundanceAn "ortho effect" may promote the elimination of hydrogen fluoride (20 Da) specifically from the 2-fluoro isomer due to the proximity of the substituents.
Phenyl Cation [C₆H₅]⁺ / [C₆H₄F]⁺ m/z 77m/z 95m/z 95m/z 95Loss of the entire ethyl alcohol side chain.
Mechanistic Insights
  • The Fluorotropylium Ion (m/z 109): This is the analog to the m/z 91 peak in phenylethanol and is expected to be a major fragment in all three fluoro-isomers. However, the electron-withdrawing nature of fluorine can influence its relative abundance. In the case of the para-isomer, the fluorine atom can participate in resonance stabilization of a carbocation, potentially leading to a more abundant m/z 109 peak compared to the meta-isomer, where only inductive effects are at play.

  • The "Ortho Effect": The 2-fluorophenylethanol isomer presents a unique case. The close proximity of the fluorine atom and the hydroxyl group can enable intramolecular interactions and rearrangements not possible in the other isomers. A potential pathway is the elimination of a neutral hydrogen fluoride (HF) molecule, which would yield a unique fragment at m/z 120 . The observation of this fragment can be a strong indicator for the ortho position.

Pillar 3: Visualizing the Fragmentation Pathway

To clarify these relationships, the following diagram illustrates the primary fragmentation pathways for 4-fluorophenylethanol as a representative example.

G M 4-Fluorophenylethanol [M]•+ m/z 140 F109 Fluorotropylium Ion [C₇H₆F]⁺ m/z 109 M->F109 - •CH₂OH (31 Da) (Benzylic Cleavage) F122 [M-H₂O]•+ m/z 122 M->F122 - H₂O (18 Da) F95 Fluorophenyl Cation [C₆H₄F]⁺ m/z 95 F109->F95 - C₂H₂ (26 Da)

Caption: Primary EI fragmentation pathways for 4-fluorophenylethanol.

A Self-Validating Experimental Protocol for GC-MS Analysis

Trustworthy data begins with a robust and well-controlled analytical method. This protocol is designed to be self-validating by incorporating essential quality control checks.

1. Sample Preparation

  • Standard Preparation: Prepare individual stock solutions of 2-, 3-, and 4-fluorophenylethanol and 2-phenylethanol in methanol or acetonitrile at 1 mg/mL. Create a mixed working standard solution by diluting the stocks to a final concentration of 10 µg/mL.

  • Sample Dilution: For unknown samples, perform a preliminary screening to estimate the concentration. Dilute the sample with the chosen solvent to fall within the calibrated range of the instrument (e.g., 1-20 µg/mL).

  • Solvent Blank: Prepare a vial containing only the solvent (methanol or acetonitrile) to be run periodically to check for system contamination.

2. GC-MS Instrumentation and Parameters

The choice of a semi-polar GC column is often effective for separating isomers of polar compounds.[9]

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column. For enhanced separation, a mid-polarity column like a DB-17ms could be evaluated.

  • Injector: Split/Splitless, operated in split mode (e.g., 20:1 split ratio) at 250°C.

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 250°C.

    • Hold: Hold at 250°C for 3 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Full Scan

    • Scan Range: m/z 40 - 300

3. Quality Control and System Validation

  • Sequence Start: Begin every analytical run with a solvent blank to ensure the system is clean.

  • System Suitability: Inject the 10 µg/mL mixed standard. Verify that all four compounds are detected with acceptable peak shape and that the baseline is stable. This confirms the system is performing correctly before analyzing unknown samples.

  • Bracketing Blanks: Run a solvent blank after every 10-15 sample injections to monitor for carryover.

  • Data Analysis:

    • Confirm the retention time of each isomer by analyzing the individual standards.

    • Extract the mass spectrum for each peak of interest.

    • Compare the fragmentation pattern of the unknown to the reference spectra and the expected patterns detailed in this guide. Pay close attention to the relative abundances of the m/z 109 and m/z 122 ions, and the presence or absence of a key differentiator ion like m/z 120 for the ortho isomer.

Conclusion

While the positional isomers of fluorinated phenylethanols may present a co-elution challenge in gas chromatography, their mass spectra hold the key to their definitive identification. The electron-withdrawing nature of fluorine directs fragmentation in predictable, position-dependent ways. By understanding the foundational fragmentation of the parent phenylethanol molecule and applying the principles of physical organic chemistry, the analyst can confidently distinguish between isomers. The presence of a unique fragment from an "ortho effect" (e.g., loss of HF) and subtle but significant differences in the relative abundances of common fragments like the fluorotropylium ion provide the necessary evidence for unambiguous structural assignment.

References

  • Emerging Novel Psychoactive Substances (2020–2025)
  • Fluorinated Aromatic Compounds. (n.d.).
  • Quantitative analysis of fluorinated synthetic cannabinoids using 19f nuclear magnetic. (n.d.). Source Not Available.
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. (2026). Spectroscopy Online.
  • 2-Phenylethanol Mass Spectrum Interpret
  • Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ioniz
  • The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts. (2024). PMC.
  • Fragmentation mechanisms in electron impact mass spectrometry. (n.d.). Source Not Available.
  • MASS SPECTROMETRY: FRAGMENTATION P
  • Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in w

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Validation

Chiral Purity in API Synthesis: Biocatalytic KREDs vs. Noyori Asymmetric Hydrogenation

A Comparative Technical Guide for Process Chemists Executive Summary Achieving >99.5% enantiomeric excess (ee) is the non-negotiable standard for modern chiral Active Pharmaceutical Ingredients (APIs). While transition m...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Process Chemists

Executive Summary Achieving >99.5% enantiomeric excess (ee) is the non-negotiable standard for modern chiral Active Pharmaceutical Ingredients (APIs). While transition metal catalysis (specifically Noyori Asymmetric Hydrogenation) has been the industrial workhorse for decades, engineered Ketoreductases (KREDs) have matured into a superior alternative for highly functionalized intermediates. This guide objectively compares these two methodologies, analyzing their mechanistic distinctiveness, process metrics, and environmental impact to help you select the optimal route for your specific substrate.

Mechanistic Divergence: The "How"

To understand the limitations of each method, we must look at the catalytic cycles.

Chemical: Metal-Ligand Bifunctional Catalysis (Noyori)

The Noyori mechanism relies on a Ruthenium (Ru) center complexed with a chiral diphosphine (e.g., BINAP) and a diamine ligand.[1][2] It operates via an outer-sphere mechanism where the hydride (from Ru-H) and a proton (from the amine N-H) are transferred simultaneously to the ketone C=O bond.[1]

  • Critical Factor: The NH effect. The ligand's amine proton stabilizes the transition state via hydrogen bonding, bypassing the need for substrate coordination to the metal.

  • Vulnerability: Sensitivity to steric bulk and the requirement for high-pressure H₂ or specific hydrogen donors (isopropanol/formic acid).

Biocatalytic: Enzymatic Hydride Transfer (KRED)

KREDs (or ADHs) utilize a "Lock and Key" active site lined with amino acid residues that orient the substrate. The hydride is transferred from a cofactor (NADPH or NADH).[3][4]

  • Critical Factor: Cofactor Recycling.[3][4] The expensive cofactor must be regenerated in situ using a coupled system (e.g., Glucose Dehydrogenase/Glucose).

  • Vulnerability: Substrate solubility in aqueous buffers and potential emulsion formation during workup.

Visualization: Catalytic Cycle Comparison

The following diagram contrasts the metal-ligand cycle with the enzymatic cofactor-coupled cycle.

CatalyticCycles cluster_0 Chemical: Noyori Ru-Cycle cluster_1 Biocatalytic: KRED Cycle Ru_Complex Ru-H (Active Catalyst) TS_Chem TS: Concerted Transfer (Outer Sphere) Ru_Complex->TS_Chem + Ketone Product_Chem Chiral Alcohol + Ru-Amide TS_Chem->Product_Chem Product_Chem->Ru_Complex + H2/IPA (Regeneration) H2_Source H2 or IPA Enz_NADPH Enzyme-NADPH TS_Bio TS: Stereospecific Hydride Transfer Enz_NADPH->TS_Bio + Ketone Enz_NADP Enzyme-NADP+ TS_Bio->Enz_NADP + Chiral Alcohol Enz_NADP->Enz_NADPH Cofactor Regeneration GDH_System Recycle System (GDH + Glucose) GDH_System->Enz_NADPH Hydride Source

Figure 1: Comparison of the concerted metal-ligand hydride transfer (left) vs. the cofactor-dependent enzymatic reduction (right).

Performance Metrics: Head-to-Head

The following data is synthesized from industrial benchmarks, specifically comparing the reduction of Acetophenone derivatives, a standard model substrate for both methods.

MetricChemical (Noyori Ru-BINAP)Biocatalytic (Engineered KRED)
Enantiomeric Excess (ee) 97% – 99%>99.5% (Often >99.9%)
Catalyst Loading Low (S/C 1,000–100,000)Moderate (1–5 wt% of substrate)
Reaction Conditions High Pressure (10–50 bar H₂) or RefluxAmbient Temp (25–35°C), Atm Pressure
Solvent System Methanol, IPA, THF (VOCs)Aqueous Buffer + Co-solvent (DMSO/IPA)
Impurity Profile Ruthenium Residue (<10 ppm limit)Protein/Cell Debris (Biodegradable)
Scalability Excellent (Linear scale-up)Good (Requires pH/Aeration control)
E-Factor (Waste/Product) 25–100 (Solvent heavy)5–20 (Water is primary solvent)

Key Insight: While Noyori hydrogenation is robust, KREDs consistently deliver superior optical purity for difficult substrates (e.g., bulky ketones or those with nearby interfering functional groups) because the enzyme pocket can be evolved (directed evolution) to fit the specific steric needs of the molecule.

Experimental Protocols

These protocols are designed to be self-validating . If the controls fail, do not proceed to the main reaction.

Protocol A: Biocatalytic Reduction (KRED)

Target: Reduction of Acetophenone to (S)-1-Phenylethanol

Reagents:

  • Substrate: Acetophenone (100 mM)

  • Enzyme: Commercial KRED (e.g., Codexis or similar screening kit variant)

  • Cofactor: NADP+ (1.0 mM)

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose (1.5 eq) OR Isopropanol (if using an IPA-tolerant KRED).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

Workflow:

  • Buffer Prep: Dissolve NADP+ and Glucose in the phosphate buffer. Check pH; adjust to 7.0 exactly.

  • Enzyme Addition: Add GDH and KRED powder to the buffer. Critical: Do not vortex vigorously; enzymes denature with shear stress. Swirl gently.

  • Substrate Initiation: Dissolve Acetophenone in DMSO (5% v/v of total volume) and add dropwise to the enzyme mix.

  • Incubation: Stir at 30°C, 250 rpm for 24 hours.

  • Validation Check (TLC/GC): Spot reaction mix against authentic racemic alcohol.

    • Success Criteria: Disappearance of ketone spot.

  • Workup: Add Ethyl Acetate (1:1 vol). Centrifuge to break the emulsion (a common bio-process bottleneck). Separate organic layer, dry over MgSO₄, and concentrate.

Protocol B: Asymmetric Transfer Hydrogenation (Noyori)

Target: Reduction of Acetophenone to (S)-1-Phenylethanol

Reagents:

  • Substrate: Acetophenone[1]

  • Catalyst: RuCl (1 mol%)

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM) or neat.

Workflow:

  • Inerting: Flame-dry a Schlenk flask and purge with Argon x3. Oxygen poisons the Ru-hydride species.

  • Catalyst Charge: Add the Ru-catalyst and Acetophenone to the flask under Argon flow.

  • H-Donor Addition: Syringe in the Formic Acid/TEA mixture.

  • Reaction: Stir at 28°C. Monitor CO₂ evolution (gas release indicates reaction progress).

  • Validation Check: Take an aliquot after 4 hours. Run Chiral GC.[1]

    • Success Criteria: Conversion >95%.

  • Quench & Clean: Add water to quench. Extract with DCM.

    • Critical Step:Metal Scavenging. Pass the organic layer through a silica plug or treat with a scavenger resin (e.g., SiliaMetS®) to remove Ruthenium. Residual Ru is a major regulatory failure point.

Decision Matrix: When to Use Which?

Use the following logic flow to determine the correct path for your molecule.

DecisionTree Start Start: Chiral Ketone Reduction Solubility Is substrate water soluble or soluble in 10% DMSO? Start->Solubility Strict_EE Is >99.5% ee required without recrystallization? Solubility->Strict_EE Yes Chem_Route SELECT CHEMICAL (Noyori) (High Throughput, Scalable) Solubility->Chem_Route No (Strictly Lipophilic) Scale Is scale >100kg? Strict_EE->Scale No (98% is okay) Bio_Route SELECT BIOCATALYSIS (KRED) (High Selectivity, Green) Strict_EE->Bio_Route Yes Metal_Sens Is product sensitive to metal contamination? Scale->Metal_Sens No / Pilot Scale Scale->Chem_Route Yes (Established Infrastructure) Metal_Sens->Bio_Route Yes Metal_Sens->Chem_Route No

Figure 2: Strategic decision tree for selecting the reduction methodology based on solubility, purity requirements, and scale.

References

  • Noyori, R., & Ohkuma, T. (2001).[2] Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40–73.

  • Hollmann, F., et al. (2011). Enzyme-mediated oxidations for the chemist. Green Chemistry, 13, 226-265.

  • Codexis Inc. (2023). Ketoreductase (KRED) Screening Kits & Protocols. Codexis Technical Documentation.

  • Sheldon, R. A., & Woodley, J. M. (2018). Role of Biocatalysis in Sustainable Chemistry. Chemical Reviews, 118(2), 801–838.

  • Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308.

Sources

Safety & Regulatory Compliance

Safety

Mastering the Safe Handling of (1R)-1-(3,4-difluorophenyl)ethan-1-ol: A Guide for Laboratory Professionals

For researchers at the forefront of drug development, the precise and safe handling of specialized chemical reagents is paramount. (1R)-1-(3,4-difluorophenyl)ethan-1-ol, a key chiral building block in the synthesis of va...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug development, the precise and safe handling of specialized chemical reagents is paramount. (1R)-1-(3,4-difluorophenyl)ethan-1-ol, a key chiral building block in the synthesis of various pharmaceutical agents, requires a comprehensive understanding of its properties to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers with the knowledge to handle this compound with confidence and precision.

Understanding the Hazard Profile

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation: Can cause serious eye irritation.[1][2][3][4]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[3]

Given its fluorinated nature, it is also prudent to handle this compound with the understanding that thermal decomposition or combustion can produce highly toxic and corrosive fumes, such as hydrogen fluoride.

Table 1: Hazard Identification and GHS Classification (based on 1-(3,5-Difluorophenyl)ethan-1-ol)

Hazard ClassGHS ClassificationSignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3 (Respiratory tract irritation)WarningH335: May cause respiratory irritation

Engineering Controls: The First Line of Defense

The most effective way to minimize exposure to (1R)-1-(3,4-difluorophenyl)ethan-1-ol is through the implementation of robust engineering controls.

  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood.[5][6] This is critical to prevent the inhalation of any vapors or aerosols.

  • Ventilation: Ensure adequate ventilation in the laboratory, especially in areas where the compound is stored.[7]

Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive PPE strategy is crucial for the safe handling of (1R)-1-(3,4-difluorophenyl)ethan-1-ol.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[6] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]

  • Skin Protection:

    • Gloves: Nitrile gloves are a suitable choice for handling this compound.[6] Always inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling the chemical.

    • Lab Coat: A flame-resistant lab coat should be worn at all times to protect from splashes and spills.[6]

  • Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, in the event of a large spill or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

PPE_Workflow cluster_PreHandling Pre-Handling Checks cluster_Handling Handling Procedure cluster_PostHandling Post-Handling Assess_Task Assess Task (Weighing, Transfer, Reaction) Inspect_PPE Inspect PPE for Integrity Assess_Task->Inspect_PPE Proceed if PPE is sound Verify_Fume_Hood Verify Fume Hood Functionality Inspect_PPE->Verify_Fume_Hood Don_PPE Don Appropriate PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat Verify_Fume_Hood->Don_PPE Begin work Handle_in_Hood Handle Compound Exclusively in Fume Hood Don_PPE->Handle_in_Hood Doff_PPE Doff PPE Carefully Handle_in_Hood->Doff_PPE Task complete Dispose_Gloves Dispose of Gloves as Contaminated Waste Doff_PPE->Dispose_Gloves Wash_Hands Wash Hands Thoroughly Dispose_Gloves->Wash_Hands

Caption: Personal Protective Equipment (PPE) Workflow for Handling (1R)-1-(3,4-difluorophenyl)ethan-1-ol.

Step-by-Step Handling Procedures

Adherence to a strict, methodical workflow is essential for minimizing risk.

  • Preparation:

    • Before starting, ensure that an appropriate spill kit is readily accessible. This should include an absorbent material like vermiculite or sand, and a designated container for hazardous waste.[6][8]

    • Clearly label all containers with the full chemical name: (1R)-1-(3,4-difluorophenyl)ethan-1-ol.

    • Have the Safety Data Sheet for a similar compound, such as 1-(3,5-difluorophenyl)ethan-1-ol, readily available for reference.

  • Weighing and Transfer:

    • Perform all weighing and transfers within a chemical fume hood.

    • Use a disposable weighing boat to prevent contamination of balances.

    • When transferring the solid, use a spatula and avoid creating dust.

    • If transferring a solution, use a pipette or a syringe with a blunt-tip needle.

  • In-Reaction Use:

    • Set up all reactions in a fume hood.

    • Ensure all glassware is properly secured.

    • Maintain a clean and organized workspace to prevent accidental spills.[9]

Emergency Procedures: Be Prepared

In the event of an emergency, a swift and informed response is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][10]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[10] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

Spill Response
  • Minor Spill (contained within the fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[8][11]

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

    • Place all contaminated materials, including gloves, into the hazardous waste container.

  • Major Spill (outside of the fume hood):

    • Evacuate the laboratory immediately and alert others.

    • If the spill is flammable, turn off all ignition sources.

    • Close the laboratory door to contain the vapors.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[12]

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Spill_Response_Plan Spill_Occurs Spill Occurs Assess_Spill Assess Spill Size and Location Spill_Occurs->Assess_Spill Minor_Spill Minor Spill (in fume hood) Assess_Spill->Minor_Spill Small & Contained Major_Spill Major Spill (outside fume hood) Assess_Spill->Major_Spill Large or Uncontained Alert_Colleagues Alert Colleagues Minor_Spill->Alert_Colleagues Evacuate_Lab Evacuate Laboratory Major_Spill->Evacuate_Lab Absorb_Spill Contain and Absorb Spill with Inert Material Alert_Colleagues->Absorb_Spill Wearing Full PPE Collect_Waste Collect Waste into Hazardous Waste Container Absorb_Spill->Collect_Waste Decontaminate Decontaminate Area Collect_Waste->Decontaminate Call_EHS Contact EHS/ Emergency Response Evacuate_Lab->Call_EHS Secure_Area Secure the Area Call_EHS->Secure_Area

Caption: Emergency Spill Response Plan for (1R)-1-(3,4-difluorophenyl)ethan-1-ol.

Storage and Disposal: Ensuring Long-Term Safety

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage
  • Store (1R)-1-(3,4-difluorophenyl)ethan-1-ol in a tightly sealed, properly labeled container.[2][5]

  • Keep the container in a cool, dry, and well-ventilated area.[2][7]

  • Store away from incompatible materials such as strong oxidizing agents.[1][5]

  • Consider storing in a refrigerator as indicated for its isomer.

Disposal

As a halogenated organic compound, (1R)-1-(3,4-difluorophenyl)ethan-1-ol and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation: Collect all waste containing this compound in a designated, labeled, and sealed container for "Halogenated Organic Waste."[13] Do not mix with non-halogenated waste.[13]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of its contents.

  • Disposal Procedures: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Never dispose of this compound down the drain or in the regular trash.[13][14]

By adhering to these comprehensive safety protocols, researchers can confidently and safely handle (1R)-1-(3,4-difluorophenyl)ethan-1-ol, ensuring both personal safety and the integrity of their groundbreaking work.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • American Chemical Society. Hazardous Waste and Disposal Considerations. Available at: [Link]

  • American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions. Available at: [Link]

  • Unknown. Chemical Emergency Procedures.
  • Florida State University Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills.
  • Health and Safety Executive. Emergency response / spill control. Available at: [Link]

  • University of Toronto Environmental Health & Safety. Chemical Spill Procedures. Available at: [Link]

  • Safety Data Sheet. (April 28, 2015).
  • Fisher Scientific. SAFETY DATA SHEET. Available at: [Link]

  • American Chemical Society. Safety in Academic Chemistry Laboratories. Available at: [Link]

  • American Chemical Society. Guide for Chemical Spill Response. Available at: [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • American Chemical Society. Minimizing Risks in the Chemistry Laboratory: Techniques | ACS College Safety Video #5. (2022, June 3). Available at: [Link]

  • American Chemical Society. Laboratory Safety. Available at: [Link]

  • Angene Chemical. Safety Data Sheet. (2021, May 1). Available at: [Link]

  • PSFC. Halogenated Solvents. Available at: [Link]

  • ECHA. Difluoromethane - Registration Dossier. Available at: [Link]

  • BFK Solutions LLC. Halogenated Solvent Exposure – How low will it go? (2021, December 9). Available at: [Link]

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